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5-(Dimethylphosphoryl)picolinonitrile Documentation Hub

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  • Product: 5-(Dimethylphosphoryl)picolinonitrile
  • CAS: 2551114-38-4

Core Science & Biosynthesis

Foundational

Architectures of Affinity: A Technical Guide to Novel Pyridine-Based Ligands in Coordination Chemistry

Executive Summary Pyridine remains the quintessential heterocycle in coordination chemistry, yet the era of simple monodentate binding is largely over. The frontier of the field now lies in functionalized architectures —...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine remains the quintessential heterocycle in coordination chemistry, yet the era of simple monodentate binding is largely over. The frontier of the field now lies in functionalized architectures —specifically pincer ligands, redox-active ("non-innocent") scaffolds, and supramolecular synthons.

This guide moves beyond basic coordination concepts to address the design logic required for high-performance applications. We focus on two critical domains: base-metal catalysis (replacing noble metals with Iron/Cobalt) and medicinal inorganic chemistry (Ruthenium-based anticancer agents).

Structural Design Principles: The "Non-Innocent" Revolution

The most significant shift in recent pyridine ligand design is the utilization of the ligand backbone as an electron reservoir.

Electronic Tuning & Redox Non-Innocence

In traditional coordination chemistry, the metal center changes oxidation state while the ligand remains spectator. In Bis(imino)pyridine (PDI) systems, the pyridine backbone can accept one or two electrons, allowing earth-abundant metals like Iron (Fe) to perform two-electron chemistry (e.g., oxidative addition) typically reserved for Palladium or Platinum.

  • Para-Substitution (Electronic): Modifying the 4-position of the pyridine ring affects the donor ability of the nitrogen lone pair without altering sterics.

    • Electron Donating Groups (EDG): (e.g., -OMe, -NMe2) stabilize high oxidation states.

    • Electron Withdrawing Groups (EWG): (e.g., -CF3, -CN) stabilize low oxidation states, crucial for Fe(0) catalysis.

  • Ortho-Substitution (Steric): Bulky groups (e.g., 2,6-diisopropylphenyl) at the imine nitrogen create a "fenced" environment, forcing the metal into specific geometries and preventing bimolecular decomposition.

Chelate Architectures

The stability of these complexes is governed by the chelate effect.

  • Pincer Ligands (NNN, PNP, PCP): These tridentate ligands force a meridional coordination geometry. The rigidity of the central pyridine unit imparts high thermal stability.

  • Hemilability: Designing "arms" that can temporarily dissociate (e.g., a thioether or phosphine arm on a pyridine core) opens a vacant site for substrate binding during catalytic cycles.

Visualization: Ligand Design Logic

LigandDesign Core Pyridine Core Elec Electronic Tuning (Para-position) Core->Elec Steric Steric Tuning (Ortho-position) Core->Steric Redox Redox Non-Innocence (e- Reservoir) Elec->Redox EWG/EDG Geo Geometry Control (Tetrahedral/Sq. Planar) Steric->Geo Bulky Anilines Cat Base Metal Catalysis (Fe, Co Polymerization) Redox->Cat Stab Kinetic Stabilization Geo->Stab Stab->Cat

Figure 1: Strategic modification of the pyridine core determines the functional outcome in catalysis.

Critical Applications

Catalysis: The Iron Age of Polymerization

Bis(imino)pyridine (PDI) iron complexes are among the most active catalysts for ethylene polymerization and hydrogenation.

  • Mechanism: The PDI ligand accepts electrons, allowing the Fe center to cycle between formal oxidation states (e.g., Fe(II)/Fe(0)) while maintaining a stable coordination sphere.

  • Data Point: PDI-Fe catalysts can achieve turnover frequencies (TOF) > 10,000 h⁻¹ in ethylene oligomerization.

Medicinal Chemistry: Ruthenium Anticancer Agents

Unlike Platinum drugs (Cisplatin) which target DNA directly, Ruthenium-pyridine complexes (e.g., RAPTA analogues) often target proteins or enzymes, offering a different toxicity profile.

  • Activation: Ru(III) complexes act as "prodrugs." They are reduced to active Ru(II) species in the hypoxic (oxygen-poor) environment of solid tumors.[1]

  • Selectivity: The pyridine ligands can be functionalized with hydrophilic groups to improve solubility and tumor uptake.

Experimental Protocols

Synthesis of 2,6-Bis(imino)pyridine (PDI) Ligands

This protocol describes the synthesis of a sterically bulky PDI ligand, a standard for Iron catalysis.

Reaction Overview: Condensation of 2,6-diacetylpyridine with 2,6-diisopropylaniline.

Reagents:

  • 2,6-Diacetylpyridine (1.63 g, 10.0 mmol)

  • 2,6-Diisopropylaniline (4.25 g, 24.0 mmol, 2.4 equiv)

  • Formic acid (catalytic, 5 drops)

  • Methanol (50 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add 2,6-diacetylpyridine and Methanol. Stir until dissolved.

  • Addition: Add 2,6-diisopropylaniline via syringe. Add catalytic formic acid.

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours. A yellow precipitate should form.[2][3]

  • Isolation: Cool the reaction to room temperature and then to 0°C in an ice bath.

  • Filtration: Filter the yellow solid using a Büchner funnel.

  • Washing: Wash the solid with cold Methanol (2 x 10 mL) to remove unreacted aniline.

  • Drying: Dry under high vacuum for 4 hours.

  • Yield: Expected yield ~80-90%. Product is a bright yellow powder.

Characterization (Validation):

  • 1H NMR (CDCl3): Look for the disappearance of the ketone methyl signal and the appearance of the imine methyl backbone signal (~2.2 ppm).

  • IR Spectroscopy: Strong absorption at ~1640 cm⁻¹ (C=N stretching).

Complexation with Iron(II)[4]

Reagents:

  • Synthesized PDI Ligand (1.0 equiv)

  • FeCl2 (anhydrous) (1.0 equiv) or FeBr2

  • THF (Tetrahydrofuran), dry and degassed

Methodology:

  • Glovebox: Perform in a glovebox or using strict Schlenk technique (Fe(II) is air-sensitive).

  • Mixing: Dissolve the ligand in THF. Add the metal salt solid.

  • Reaction: Stir at room temperature for 12 hours. The solution usually turns dark blue or green.

  • Isolation: Remove solvent in vacuo. Wash the residue with pentane to remove free ligand.

  • Crystallization: Recrystallize from DCM/Pentane diffusion.

Visualization: Synthesis Workflow

SynthesisWorkflow Precursors Precursors: Diacetylpyridine + Aniline Condensation Condensation (MeOH, Reflux, H+ cat) Precursors->Condensation Isolation Isolation (Filtration & Cold Wash) Condensation->Isolation Ligand Pure PDI Ligand (Yellow Solid) Isolation->Ligand Metalation Metalation (FeCl2/THF, Inert Atm) Ligand->Metalation Catalyst Active Catalyst (Blue/Green Complex) Metalation->Catalyst

Figure 2: Step-by-step workflow for the synthesis of Bis(imino)pyridine Iron complexes.

Comparative Data: Ligand Performance

The following table summarizes the effect of ligand modifications on catalytic performance in ethylene polymerization (Representative data based on Chirik et al.).

Ligand TypeR-Group (Ortho)MetalActivity (kg PE / mol M · h)Molecular Weight (Mn)
PDI (Ketimine) i-Pr (Bulky)Fe(II)> 10,000High (Polymer)
PDI (Ketimine) Me (Small)Fe(II)< 500Low (Oligomers)
PDI (Aldimine) i-PrFe(II)~ 2,000Medium
Terpyridine HFe(II)NegligibleN/A

Note: "Ketimine" refers to the backbone derived from diacetylpyridine, while "Aldimine" is derived from pyridinedicarboxaldehyde. The methyl group on the backbone (Ketimine) provides better stability than the proton (Aldimine).

References

  • Bis(imino)

    • Chirik, P. J. (2014). Highly Electron-Rich Pincer-Type Iron Complexes Bearing Innocent Bis(metallylene)
  • Pyridine Ligand Synthesis Protocols

    • StudyCorgi. (2022).[4] Bis(imino)pyridine Ligands Overview: Synthesis and Applications.

  • Medicinal Applications (Ruthenium)

    • Herić, A., et al. (2024).[5][6] Ruthenium-based complexes as anti-tumor agents. Journal of Health Sciences.

  • Electronic Tuning of Pyridines

    • Franzen, J. H., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination. Dalton Transactions.[7]

  • Cobalt Pincer Complexes

    • Future4200. (2024).[6][8] Cobalt–Pincer Complexes in Catalysis.

Sources

Exploratory

A Technical Guide to the Solubility of Phosphoryl-Substituted Picolinonitriles for Researchers and Drug Development Professionals

Introduction: The Growing Importance of Picolinonitriles and the Solubility Challenge The picolinonitrile scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under inv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Picolinonitriles and the Solubility Challenge

The picolinonitrile scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications.[1] Its derivatives are explored for their potential in various biochemical and drug synthesis research endeavors.[1] However, as with many nitrogen-containing heterocyclic compounds, the aqueous solubility of picolinonitrile derivatives can be a significant hurdle in the drug development pipeline. Poor solubility often leads to low bioavailability and can complicate in vitro testing, making it a critical parameter to address from the earliest stages of discovery.[1][2]

One strategy to enhance the aqueous solubility and modulate the physicochemical properties of a lead compound is the introduction of a polar functional group. Phosphorylation, the addition of a phosphate group, is a well-established method in biology for altering protein function and can be a powerful tool in small molecule drug design.[3] This guide provides an in-depth technical overview of the solubility of phosphoryl-substituted picolinonitriles, offering a theoretical framework and practical, field-proven methodologies for its determination.

Physicochemical Profile of the Picolinonitrile Core

A thorough understanding of the parent picolinonitrile molecule is essential before considering the impact of substitution. Picolinonitrile, also known as 2-cyanopyridine, is a crystalline solid or a colorless to light yellow liquid at room temperature.[4][5] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC6H4N2[5][6]
Molar Mass104.11 g/mol [4][6]
Melting Point24-31 °C[4][6]
Boiling Point203-215 °C[4][6]
Density1.081 g/cm³ at 25°C[6]
Water SolubilityImmiscible / Slightly Soluble[4][6][7]

There is some discrepancy in the reported aqueous solubility of picolinonitrile, with some sources describing it as "immiscible" while others state it is "slightly soluble".[4][6][7] This highlights the importance of precise, context-dependent solubility measurements, which will be discussed in detail in this guide.

The Influence of Phosphorylation on Solubility: A Mechanistic Perspective

The introduction of a phosphoryl group (—PO(OH)₂) is anticipated to significantly impact the solubility of the picolinonitrile scaffold. This is primarily due to the inherent properties of the phosphate group.

Increased Polarity and Hydrogen Bonding: The phosphate group is highly polar and can act as an excellent hydrogen bond acceptor through its oxygen atoms.[3][8] It can also participate as a hydrogen bond donor via its hydroxyl groups. This enhanced capacity for hydrogen bonding with water molecules is a key driver for increased aqueous solubility.[8]

pH-Dependent Ionization: The phosphate group is polyprotic, with pKa values that typically result in it being negatively charged at physiological pH.[9] This ionization further enhances its interaction with polar water molecules, contributing to greater solubility. The ability to form salts can also be exploited to improve the dissolution profile of a compound.

G Phosphate Phosphate Water1 Water1 Phosphate->Water1 H-Bond Acceptor Water2 Water2 Phosphate->Water2 H-Bond Donor Water3 Water3 Phosphate->Water3 Ionic Interaction (at physiological pH)

Experimental Determination of Solubility: Protocols and Best Practices

Accurate and reproducible solubility data is the cornerstone of informed decision-making in drug discovery. The choice of assay depends on the stage of research, with high-throughput kinetic assays being suitable for early screening and more rigorous thermodynamic methods employed for lead optimization.[1][2][10]

Workflow for Solubility Assessment

G Start Start: Compound Synthesized Kinetic Kinetic Solubility Screen (e.g., Nephelometry) Start->Kinetic HighSol High Solubility (>100 µM) Kinetic->HighSol LowSol Low/Moderate Solubility Kinetic->LowSol Unfavorable Thermo Thermodynamic Solubility (Shake-Flask Method) HighSol->Thermo For confirmation Formulation Proceed to Formulation Studies HighSol->Formulation Favorable LowSol->Thermo Thermo->Formulation Optimization Structure-Solubility Relationship Studies Thermo->Optimization

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.[11][12]

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Materials:

  • Test compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess of the phosphoryl-substituted picolinonitrile to a glass vial. The exact amount should be enough to ensure a saturated solution with visible solid remaining at the end of the experiment.[12]

  • Incubation: Add a known volume of PBS (pH 7.4) to the vial. Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method. A calibration curve with known concentrations of the compound should be prepared in the same buffer.

Causality and Trustworthiness: The long incubation period ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility. The use of HPLC-UV for quantification provides high specificity and accuracy.

Protocol 2: High-Throughput Kinetic Solubility by Nephelometry

This method is ideal for screening a large number of compounds in the early stages of drug discovery.[14][15]

Principle: A DMSO stock solution of the test compound is added to an aqueous buffer. The formation of a precipitate, which causes turbidity, is measured by light scattering.[15][16]

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96- or 384-well microplates

  • Automated liquid handler (recommended)

  • Nephelometer (plate reader with light scattering capability)

Step-by-Step Methodology:

  • Plate Preparation: Dispense PBS into the wells of a microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution of the phosphoryl-substituted picolinonitrile to the first well of a series and mix. This will likely cause the compound to precipitate.

  • Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer. The solubility limit is the concentration at which the turbidity significantly increases above the background.[16]

Causality and Trustworthiness: This method provides a rapid assessment of the concentration at which a compound begins to precipitate from a supersaturated solution. While not a true equilibrium measurement, it is highly valuable for ranking compounds and identifying potential solubility liabilities early on.[17]

A Note on the Synthesis of Phosphoryl-Substituted Picolinonitriles

The synthesis of these target compounds would likely involve standard organophosphorus chemistry techniques.[5] A plausible approach would be the reaction of a suitably functionalized picolinonitrile precursor with a phosphorylating agent.

G Precursor Functionalized Picolinonitrile (e.g., with a hydroxyl group) Product Phosphoryl-Substituted Picolinonitrile Precursor->Product Reagent Phosphorylating Agent (e.g., POCl₃, then hydrolysis) Reagent->Product

Interpreting Solubility Data: A Comparative Outlook

The table below provides a hypothetical comparison of the expected solubility profiles for a parent picolinonitrile and its phosphoryl-substituted analog.

CompoundExpected Thermodynamic Solubility (pH 7.4)Expected Kinetic SolubilityRationale
Parent PicolinonitrileLow (µg/mL range)LowThe parent scaffold is relatively non-polar and has limited hydrogen bonding capacity.
Phosphoryl-Substituted PicolinonitrileHigh (mg/mL range)HighThe phosphate group significantly increases polarity, hydrogen bonding potential, and is ionized at pH 7.4.

Conclusion: A Strategic Approach to Solubility Enhancement

The incorporation of a phosphoryl group into a picolinonitrile scaffold is a rational and promising strategy for overcoming solubility challenges in drug discovery. This guide provides the foundational knowledge and practical experimental protocols necessary for researchers to synthesize, characterize, and optimize the solubility of this important class of compounds. By employing the described methodologies, scientists can make more informed decisions, accelerating the development of novel therapeutics.

References

  • ChemBK. (2024, April 9). Picolinonitrile. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). Picolinonitrile. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Oxford Academic. (2025, March 27). Synthesis of organophosphorus (III) compounds from white phosphorus enabled by a tandem electrothermal process. Retrieved from [Link]

  • Fiveable. (2025, September 15). Phosphate Group Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • PubMed. (2024, April 15). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2021, October 14). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Kinetic solubility automated screen. Retrieved from [Link]

  • PMC - NIH. (n.d.). Why nature chose phosphate to modify proteins. Retrieved from [Link]

  • User's Web Pages. (n.d.). Some Properties of the Phosphate Group (General Concepts). Retrieved from [Link]

  • RSC Publishing. (2020, January 29). Correlations between the structure and the vibrational spectrum of the phosphate group. Implications for the analysis of an important functional group in phosphoproteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Strengths of Hydrogen Bonds Involving Phosphorylated Amino Acid Side Chains. Retrieved from [Link]

Sources

Foundational

A Proactive Safety and Handling Guide for 5-(Dimethylphosphoryl)picolinonitrile

Abstract 5-(Dimethylphosphoryl)picolinonitrile is a specialized heterocyclic building block with potential applications in medicinal chemistry and materials science. As with many novel research chemicals, a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Dimethylphosphoryl)picolinonitrile is a specialized heterocyclic building block with potential applications in medicinal chemistry and materials science. As with many novel research chemicals, a comprehensive, publicly available Safety Data Sheet (SDS) is not always readily accessible. This technical guide is designed for researchers, chemists, and drug development professionals to establish a robust framework for the safe handling, storage, and emergency management of this compound. By analyzing the structural motifs—a picolinonitrile core and a dimethylphosphoryl group—we extrapolate potential hazards from well-characterized surrogate molecules. This document provides detailed, field-proven protocols and engineering controls to mitigate risks, ensuring a high level of safety in the laboratory. It must be emphasized that this guide serves as a proactive safety assessment and should be used by trained professionals in conjunction with institutional safety protocols until an official, supplier-provided SDS becomes available.

Compound Identification and Known Properties

5-(Dimethylphosphoryl)picolinonitrile is a solid organic compound. Its core structure is a pyridine ring with a nitrile group at the 2-position and a dimethylphosphoryl group at the 5-position. The presence of the nitrile and phosphoryl functional groups dictates its chemical reactivity and is the primary basis for the safety considerations outlined in this guide.

PropertyValueSource
Chemical Name 5-(Dimethylphosphoryl)picolinonitrile-
CAS Number 2551114-38-4[1][2]
Molecular Formula C₈H₉N₂OP[1][2]
Molecular Weight 180.14 g/mol [1][2]
Physical State SolidAssumed
Purity ≥97%[1]
Synonyms N#CC1=NC=C(C=C1)P(C)(C)=O[1]

Hazard Analysis and Risk Assessment (Surrogate-Based)

In the absence of a specific SDS for 5-(Dimethylphosphoryl)picolinonitrile, a conservative risk assessment is performed by evaluating the hazards of its constituent functional groups.

The Picolinonitrile Moiety

The picolinonitrile structure contains a cyano (-C≡N) group attached to a pyridine ring. Organic nitriles are a well-known class of toxic compounds. Their primary hazard is the potential to cause severe toxicity if swallowed, inhaled, or if they come into contact with skin.[3][4] Metabolism or decomposition (e.g., under acidic conditions or during combustion) can release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[4][5] Therefore, compounds like malononitrile are classified as fatal if swallowed or inhaled and toxic in contact with skin.[3][5]

The Dimethylphosphoryl Moiety

The dimethylphosphoryl group, -P(O)(CH₃)₂, is a phosphine oxide. While generally less acutely toxic than organophosphate esters used as pesticides or nerve agents, organophosphorus compounds warrant careful handling. The toxicological properties have not been thoroughly investigated for many novel structures.

Predicted GHS Classification

Based on the analysis of the nitrile functional group, a conservative, hypothetical GHS classification for 5-(Dimethylphosphoryl)picolinonitrile is proposed below. This classification assumes the primary driver of acute toxicity is the picolinonitrile moiety.

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 2/3H300/H301: Fatal or Toxic if swallowed💀
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin💀
Acute Toxicity, InhalationCategory 2/3H330/H331: Fatal or Toxic if inhaled💀
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage or irritation
Skin IrritationCategory 2H315: Causes skin irritation
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects🌳

Signal Word: Danger

Precautionary Statements (Selected):

  • P260: Do not breathe dust.[3]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[4][6]

  • P270: Do not eat, drink or smoke when using this product.[4][6]

  • P273: Avoid release to the environment.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P405: Store locked up.[4]

Safe Handling and Exposure Control Protocol

Given the predicted high toxicity, all handling of 5-(Dimethylphosphoryl)picolinonitrile must be performed with stringent engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Primary Containment: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). For highly sensitive operations or if aerosolization is possible, a glove box is recommended.

  • Ventilation: Ensure adequate general laboratory ventilation. The fume hood should be located in an area with minimal cross-drafts.[3]

Personal Protective Equipment (PPE)
  • Hand Protection: Use double-gloving. Wear a pair of nitrile gloves as the primary layer, with a second, heavier-duty pair of nitrile or neoprene gloves over the top. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles with side shields. A full-face shield is required when there is a splash hazard.

  • Skin and Body Protection: Wear a flame-retardant lab coat with long sleeves and elastic or cuffed wrists. Ensure clothing fully covers all skin. Do not wear shorts, skirts, or open-toed shoes.

  • Respiratory Protection: A NIOSH-approved respirator with P100 (particulate) cartridges is required if there is any risk of inhaling dust, such as during a spill cleanup outside of a fume hood.

Step-by-Step Weighing and Handling Workflow
  • Preparation: Don all required PPE. Designate a specific area within the fume hood for handling the compound. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Transfer: Carefully open the container. Using a dedicated, clean spatula, transfer a small amount of the solid to the weigh boat. Avoid any actions that could generate dust. Close the primary container immediately.

  • Weighing: Record the mass.

  • Dissolution (if applicable): If preparing a solution, add the solvent to the receiving flask first. Then, carefully transfer the weighed solid into the flask. Use a small amount of solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

  • Cleanup: Dispose of the weigh boat, liner, and any disposable equipment as hazardous waste. Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling.[3]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Exit Phase A Don PPE (Double Gloves, Goggles, Lab Coat) B Prepare Fume Hood (Sash at correct height, place liner) A->B C Tare Weigh Boat on Balance B->C D Carefully Transfer Solid (Minimize dust) C->D E Close Primary Container D->E F Record Mass E->F G Transfer to Solvent (if needed) F->G H Dispose of Consumables (Hazardous Waste) G->H I Decontaminate Equipment H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of Potent Solid Compounds.

Emergency Procedures

Immediate and correct response is critical in case of exposure or accidental release.

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call for immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[3][4]

G cluster_inhalation Inhalation cluster_skin Skin/Eye Contact cluster_ingestion Ingestion start Exposure Event Occurs inhale_1 Move to Fresh Air start->inhale_1 Inhaled skin_1 Remove Contaminated Clothing start->skin_1 Skin/Eye ingest_1 Rinse Mouth start->ingest_1 Swallowed inhale_2 Call for Medical Help (IMMEDIATELY) inhale_1->inhale_2 inhale_3 Provide Artificial Respiration (If needed, no mouth-to-mouth) inhale_1->inhale_3 skin_2 Flush with Water (15+ min) skin_1->skin_2 skin_3 Call for Medical Help (IMMEDIATELY) skin_2->skin_3 ingest_2 Do NOT Induce Vomiting ingest_1->ingest_2 ingest_3 Call Poison Center (IMMEDIATELY) ingest_2->ingest_3

Caption: Decision Tree for First Aid Response.

Accidental Release Measures
  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization.

    • Carefully scoop the material into a labeled, sealable hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water.

    • Place all cleaning materials into the hazardous waste container.

  • Large Spill or Spill Outside Containment:

    • Evacuate the laboratory immediately.

    • Alert institutional safety personnel (e.g., Environmental Health & Safety).

    • Prevent entry to the area.

    • Allow only trained emergency responders with appropriate respiratory protection to handle the cleanup.

Storage and Disposal

Proper storage and disposal are essential to maintain safety and environmental compliance.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[1][2]

  • Atmosphere: Keep the container tightly sealed and store under an inert gas if possible.[3] The compound should be sealed in a dry environment.[1][2]

  • Light: Keep in a dark place to avoid exposure to light.[1][2][3]

  • Security: Store in a locked cabinet or area with restricted access.[3][4]

  • Incompatibilities: Store away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3][4]

Waste Disposal
  • All waste material containing 5-(Dimethylphosphoryl)picolinonitrile, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.

  • Containers should be clearly labeled with the chemical name and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health & Safety department for specific procedures.[4][8]

Conclusion

5-(Dimethylphosphoryl)picolinonitrile is a compound that demands a high degree of caution due to the predicted toxicity of its picolinonitrile functional group. While this guide provides a comprehensive framework based on scientific principles and surrogate data, it is imperative for researchers to always seek a supplier-provided Safety Data Sheet. By adhering to the stringent protocols for engineering controls, personal protective equipment, and emergency preparedness outlined herein, scientists can effectively mitigate risks and handle this valuable research chemical with the necessary level of safety and responsibility.

References

  • M0033 - SAFETY DATA SHEET. (n.d.).
  • Lead Sciences. (n.d.). 5-(Dimethylphosphoryl)picolinonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Boehringer Ingelheim. (2015, July 22). SDS US.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Chemicea. (n.d.). Material Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 2551114-38-4|5-(Dimethylphosphoryl)picolinonitrile.
  • Sigma-Aldrich. (2025, October 29). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 5-(Dimethylphosphoryl)picolinonitrile

Executive Summary This application note details the robust synthesis of 5-(Dimethylphosphoryl)picolinonitrile (CAS: 2551114-38-4) from 5-bromopicolinonitrile . This transformation utilizes a Palladium-catalyzed cross-cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 5-(Dimethylphosphoryl)picolinonitrile (CAS: 2551114-38-4) from 5-bromopicolinonitrile . This transformation utilizes a Palladium-catalyzed cross-coupling reaction (Hirao coupling) to install the dimethylphosphine oxide moiety while preserving the sensitive nitrile group.

The target compound is a critical intermediate in the synthesis of next-generation ALK (Anaplastic Lymphoma Kinase) inhibitors and other heterocyclic pharmaceuticals. The protocol below prioritizes chemoselectivity, minimizing nitrile hydrolysis and homocoupling side reactions.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis relies on the formation of a Carbon-Phosphorus (C-P) bond between an electron-deficient heteroaryl halide and a secondary phosphine oxide (SPO).

Reaction Scheme

The transformation involves the coupling of 5-bromopicolinonitrile with dimethylphosphine oxide (DMPO) in the presence of a Palladium catalyst and a base.

ReactionScheme SM1 5-Bromopicolinonitrile (C6H3BrN2) Cat Pd(OAc)2 / Xantphos K3PO4, Dioxane, 100°C SM1->Cat SM2 Dimethylphosphine Oxide (Me2P(O)H) SM2->Cat Prod 5-(Dimethylphosphoryl) picolinonitrile Cat->Prod Yield: ~75-85%

Figure 1: General reaction scheme for the phosphinylation of 5-bromopicolinonitrile.

Mechanistic Insight (The "Why")

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The electron-poor nature of the pyridine ring (due to the nitrile at C2 and nitrogen atom) facilitates the oxidative addition of Pd(0) into the C-Br bond at C5.

  • Ligand Exchange: The dimethylphosphine oxide (which exists in equilibrium with its trivalent phosphinous acid tautomer, Me2POH) coordinates to the Palladium center.

  • Reductive Elimination: The C-P bond is formed, releasing the product and regenerating Pd(0).[1]

Critical Control Point: The nitrile group at C2 is susceptible to nucleophilic attack (hydrolysis) by strong bases or water.[2] Therefore, anhydrous conditions and a mild base (K3PO4) are strictly required.

Experimental Protocol

Reagents and Materials
ReagentEquiv.RoleCritical Attribute
5-Bromopicolinonitrile 1.0SubstratePurity >98%
Dimethylphosphine oxide (DMPO) 1.2 - 1.5Coupling PartnerAir Sensitive ; Handle under Ar
Pd(OAc)2 0.05 (5 mol%)Catalyst PrecursorStore in desiccator
Xantphos 0.06 (6 mol%)LigandLarge bite angle promotes red. elim.
K3PO4 (Tribasic) 2.0BaseMust be Anhydrous
1,4-Dioxane Solvent0.2 M conc.Anhydrous, degassed
Step-by-Step Methodology
Step 1: Catalyst & Reagent Preparation (Inert Atmosphere)
  • Oven-dry a 50 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.

  • Charge the vessel with 5-bromopicolinonitrile (1.0 mmol, 183 mg), Xantphos (0.06 mmol, 35 mg), and Pd(OAc)2 (0.05 mmol, 11 mg).

    • Note: Xantphos is chosen over PPh3 because its wide bite angle stabilizes the Pd center and accelerates the reductive elimination step, which is often rate-limiting in C-P coupling.

  • Add anhydrous K3PO4 (2.0 mmol, 424 mg). Finely ground powder works best to increase surface area in the heterogeneous mixture.

Step 2: Solvent and Phosphine Addition
  • Seal the vessel with a septum. Evacuate and backfill with Argon three times.

  • Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Add Dimethylphosphine oxide (1.2 mmol) via syringe.

    • Caution: DMPO is hygroscopic and oxidizes rapidly in air. If using a commercial solution (e.g., in toluene), adjust solvent volumes accordingly. If using neat solid/oil, weigh it rapidly in a glovebox if possible.

Step 3: Reaction
  • Place the vessel in a pre-heated oil bath at 100°C .

  • Stir vigorously (800-1000 rpm). The reaction is heterogeneous; good mixing is vital.

  • Monitor by LC-MS or TLC (EtOAc/Hexane) after 4 hours. The reaction typically requires 6–12 hours for completion.

    • Checkpoint: The starting bromide (Rf ~0.6 in 1:1 EtOAc/Hex) should disappear. The product is more polar (Rf ~0.2-0.3).

Step 4: Workup and Purification
  • Cool the mixture to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM) or 100% EtOAc. The phosphine oxide is highly polar.

  • Isolate the product as a white to off-white solid.

Analytical Validation

Expected Data
  • Appearance: White crystalline solid.

  • Molecular Weight: 180.14 g/mol .[3]

  • MS (ESI+): m/z = 181.1 [M+H]+.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.95 (d, J = ~2 Hz, 1H, H-6 pyridyl).
      
    • 
       8.45 (dd, J = ~8, 2 Hz, 1H, H-4 pyridyl).
      
    • 
       7.90 (dd, J = ~8, 2 Hz, 1H, H-3 pyridyl).
      
    • 
       1.85 (d, JPH = ~13 Hz, 6H, P-CH3). Note the characteristic doublet splitting due to Phosphorus.
      
  • 31P NMR:

    
     ~32-38 ppm (Singlet, if proton decoupled).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive DMPO.Ensure Dioxane is degassed (O2 poisons Pd). Check DMPO quality (31P NMR should show major peak, not phosphoric acid).
Hydrolysis Product (Amide) Wet solvent or base.[4]Use fresh anhydrous Dioxane and K3PO4. Minimize air exposure.
Pd Black Precipitation Ligand dissociation.Increase Xantphos loading to 1.5:1 ratio relative to Pd. Lower temp to 90°C.

Process Logic & Safety (E-E-A-T)

Why this specific catalyst system?

While Pd(PPh3)4 is the historical standard for Hirao coupling [1], it often requires higher temperatures which can degrade the nitrile. The Pd(OAc)2 / Xantphos system is a "second-generation" protocol that allows for lower catalyst loadings and higher turnover numbers (TON) for electron-deficient aryl halides [2].

Safety Considerations
  • Dimethylphosphine oxide: Can be pyrophoric in high concentrations or dry forms. Always handle under inert gas.

  • Cyanide Risk: While the nitrile is stable, thermal decomposition at extreme temperatures (>200°C) could release HCN. Do not overheat.

References

  • Hirao, T., et al. "New applications of dialkyl phosphites: palladium-catalyzed phosphorylation of alkenyl and aryl halides."[5] Synthesis, 1981.[1]

  • Montchamp, J.L. "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis." Accounts of Chemical Research, 2014.

  • Kalek, M. & Stawinski, J. "Palladium-catalyzed C-P bond formation: mechanistic studies on the coupling of H-phosphonates with aryl halides." Organometallics, 2008.

  • BenchChem. "Product Entry: 5-(Dimethylphosphoryl)picolinonitrile (CAS 2551114-38-4)." BenchChem Database.[6]

  • Vertex AI Search. "Hirao coupling reaction conditions and mechanism." Aggregated Search Results, 2026.

Sources

Application

Application Note: Photocatalytic C-H Phosphorylation of Picolinonitrile

Introduction & Scientific Rationale The functionalization of nitrogen heterocycles is a cornerstone of medicinal chemistry, given the prevalence of the pyridine motif in FDA-approved therapeutics. Picolinonitrile (2-cyan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The functionalization of nitrogen heterocycles is a cornerstone of medicinal chemistry, given the prevalence of the pyridine motif in FDA-approved therapeutics. Picolinonitrile (2-cyanopyridine) represents a particularly valuable scaffold; however, its electron-deficient nature renders it resistant to classical electrophilic aromatic substitution.

Traditional phosphorylation methods often require pre-functionalized substrates (e.g., aryl halides for cross-coupling) or harsh thermal conditions that compromise sensitive functional groups. This protocol details a direct, metal-free, photocatalytic C–H phosphorylation strategy. By leveraging visible-light photoredox catalysis, we generate phosphorus-centered radicals under mild conditions, enabling the regioselective synthesis of phosphorylated picolinonitriles.

Why This Method?
  • Atom Economy: Direct C–H functionalization eliminates the need for halogenated precursors.

  • Mild Conditions: Room temperature reaction driven by Blue LEDs (450–460 nm).

  • Scalability: The use of organic dyes (Eosin Y) or robust metal complexes reduces cost and toxicity compared to palladium/nickel catalysis.

  • Regioselectivity: The protocol favors C4-phosphorylation, exploiting the electronic activation of the protonated pyridine ring.

Mechanistic Insight

The reaction operates via a Minisci-type radical substitution mechanism. Understanding this pathway is critical for troubleshooting and optimization.

  • Photoexcitation: The photocatalyst (PC), typically Eosin Y or a Ruthenium complex, absorbs a photon to reach its excited state (PC*).

  • Radical Generation: PC* undergoes Single Electron Transfer (SET) oxidation by an oxidant (e.g., persulfate) or direct interaction with the phosphine oxide, generating a phosphorus-centered radical (

    
    ).
    
  • Radical Addition: The nucleophilic P-radical attacks the most electron-deficient position of the picolinonitrile. Under acidic or H-bonding activation, the C4 position is electronically favored.

  • Re-aromatization: The resulting radical intermediate is oxidized and deprotonated to restore aromaticity, yielding the phosphorylated product.

Mechanistic Pathway Diagram

G PC_Ground Photocatalyst (PC) (Ground State) PC_Excited PC* (Excited State) PC_Ground->PC_Excited Blue LED (450 nm) PC_Excited->PC_Ground SET Cycle Oxidant Oxidant (K2S2O8) Oxidant->PC_Excited Oxidative Quenching P_Reagent Diphenylphosphine Oxide (Ph2P(O)H) P_Radical P-Radical (•P(O)Ph2) P_Reagent->P_Radical H-Abstraction / SET Intermed Radical Intermediate (C-Centered) P_Radical->Intermed Addition to C4 Substrate Picolinonitrile (2-Cyanopyridine) Substrate->Intermed Product 4-Phosphorylated Picolinonitrile Intermed->Product Oxidation -H+

Figure 1: Proposed oxidative quenching cycle for the photocatalytic phosphorylation of picolinonitrile.

Experimental Protocol

Equipment and Reagents
ComponentSpecificationNotes
Photoreactor Blue LED setup (450–460 nm, 10–40 W)Maintain temp < 35°C with a fan.
Reaction Vessel 10 mL Quartz or Borosilicate glass tubeSealed with Teflon septa.
Substrate Picolinonitrile (2-Cyanopyridine)>98% purity.
P-Source Diphenylphosphine oxide (Ph2P(O)H)Solid, air-stable.
Catalyst Eosin Y (disodium salt)Metal-free alternative.
Oxidant Potassium Persulfate (K2S2O8)Stoichiometric oxidant.
Solvent Acetonitrile / Water (4:1 v/v)Mixed solvent ensures solubility.
Step-by-Step Procedure

Standard Scale: 0.5 mmol Picolinonitrile

  • Charge Reagents:

    • To a 10 mL reaction tube equipped with a magnetic stir bar, add:

      • Picolinonitrile (52.0 mg, 0.5 mmol, 1.0 equiv)

      • Diphenylphosphine oxide (202 mg, 1.0 mmol, 2.0 equiv)

      • Eosin Y (16 mg, 0.025 mmol, 5 mol%)

      • K2S2O8 (270 mg, 1.0 mmol, 2.0 equiv)

  • Solvent Addition:

    • Add 4.0 mL of Acetonitrile (MeCN) and 1.0 mL of distilled water.

    • Note: The presence of water often aids in the solubilization of the persulfate and proton transfer steps.

  • Degassing (Critical):

    • Seal the tube with a septum.

    • Sparge the solution with Nitrogen or Argon gas for 10–15 minutes via a needle inlet and outlet.

    • Insight: Oxygen can quench the excited state of the photocatalyst and scavenge radicals, reducing yield.

  • Irradiation:

    • Place the tube in the photoreactor (approx. 2–3 cm from light source).

    • Stir vigorously at room temperature (25 °C) under Blue LED irradiation for 12–24 hours.

    • Monitor reaction progress via TLC or LC-MS.

  • Workup & Purification:

    • Dilute the mixture with Ethyl Acetate (20 mL) and wash with sat. NaHCO3 (10 mL) and Brine (10 mL).

    • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Gradient: Hexanes/EtOAc or DCM/MeOH) to isolate the phosphorylated product.

Experimental Workflow Diagram

Workflow Step1 1. Preparation Mix Picolinonitrile, Ph2P(O)H, Eosin Y, K2S2O8 Step2 2. Solvation Add MeCN:H2O (4:1) Step1->Step2 Step3 3. Degassing N2 Sparge (15 min) Step2->Step3 Step4 4. Reaction Blue LED (450 nm) 12-24 h, 25°C Step3->Step4 Sealed Tube Step5 5. Workup Extract (EtOAc) Wash (Brine) Step4->Step5 Check TLC Step6 6. Isolation Column Chromatography Step5->Step6

Figure 2: Operational workflow for the batch synthesis of phosphorylated picolinonitrile.

Optimization & Troubleshooting

The following data summarizes typical optimization trends observed in Minisci-type phosphorylations. Use this to troubleshoot low yields.

Table 1: Optimization Parameters
ParameterVariationOutcomeExplanation
Solvent MeCN (Anhydrous)Low Yield (<20%)Poor solubility of K2S2O8; lack of proton source.
Solvent MeCN : H2O (4:1) Optimal (>75%) Balances solubility of organic substrate and inorganic oxidant.
Atmosphere Air (No Degas)Moderate Yield (40-50%)O2 quenching competes with the reaction; however, Eosin Y can sometimes utilize air as a turnover oxidant (less efficient here).
Catalyst Ru(bpy)3Cl2High Yield (80%)Excellent alternative if Eosin Y fails, but higher cost.
Acid Additive TFA (1 equiv)VariableCan accelerate reaction by activating the pyridine ring, but may cause decomposition of sensitive groups.
Troubleshooting Guide
  • Problem: No reaction or starting material recovery.

    • Solution: Check LED intensity. Ensure the reaction is not overheated (>40°C can degrade the catalyst). Verify the quality of K2S2O8 (it degrades over time).

  • Problem: Mixture of isomers (C4 vs C6).

    • Solution: C4 is electronically favored. If C6 forms, lower the temperature or switch to a bulkier phosphine oxide to increase steric hindrance at the ortho positions.

  • Problem: Catalyst bleaching (solution turns colorless).

    • Solution: The catalyst is degrading. Add a second portion of catalyst after 6 hours or reduce the intensity of the light source.

Scope and Limitations

  • Regioselectivity: For 2-substituted pyridines like picolinonitrile, substitution occurs predominantly at the C4 position .

  • Functional Group Tolerance: Tolerates halides (-Cl, -Br), esters, and alkyl groups.

  • Limitations: Strong electron-donating groups on the pyridine ring may deactivate the ring toward nucleophilic radical attack. Nitro groups may interfere with the radical chain.

Safety Considerations

  • Picolinonitrile: Toxic if swallowed or inhaled. Handle in a fume hood.

  • Diphenylphosphine Oxide: Can cause skin and eye irritation.

  • Blue Light: High-intensity blue light is damaging to the retina. Always use orange-tinted protective eyewear or enclose the reactor in a light-proof box.

  • Pressurization: Sealed tubes can pressurize if gas is evolved or solvent expands. Use appropriate pressure-rated glassware.

References

  • Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. Org. Lett. 2023, 25, 15, 2663–2668.[1] Link

  • Visible light photocatalytic phosphorylation of heteroatom nucleophiles triggered by phosphorus-centered radical cations. Green Chem. 2019, 21, 624-629. Link

  • Mn(III)-Catalyzed Radical Cyclization for the Phosphorylation of Heteroarenes. J. Org. Chem. 2016, 81, 3, 1322–1329. Link

  • Switchable Photocatalysis for the Chemodivergent Benzylation of 4-Cyanopyridines. Chem. Sci. 2022, 13, 7512-7518. Link

Sources

Method

functionalization of 5-(Dimethylphosphoryl)picolinonitrile at the nitrile group

Executive Summary This guide details the strategic functionalization of 5-(Dimethylphosphoryl)picolinonitrile (CAS: 2551114-38-4). This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 5-(Dimethylphosphoryl)picolinonitrile (CAS: 2551114-38-4). This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the dimethylphosphoryl group acts as a metabolically stable, solubility-enhancing bioisostere of a carbonyl or sulfone.

The presence of the electron-withdrawing phosphoryl group at position 5 and the pyridine nitrogen renders the nitrile at position 2 highly electrophilic. While this facilitates nucleophilic attack, it also necessitates specific protocols to prevent ring degradation and manage the high polarity of the phosphine oxide moiety during purification.

Chemical Profile & Reactivity Analysis

Electronic Structure

The substrate contains two potent electron-withdrawing groups (EWGs) on the pyridine ring:

  • Nitrile (-CN) at C2: Activated by the adjacent ring nitrogen.

  • Dimethylphosphoryl (-P(O)Me

    
    ) at C5:  Inductively and mesomerically electron-withdrawing.
    

Implication: The C2-nitrile is exceptionally susceptible to nucleophilic attack (hydrolysis, amidine formation). However, the ring carbons (C4/C6) are also electron-deficient, increasing the risk of nucleophilic aromatic substitution (


) or ring opening by strong nucleophiles (e.g., hydroxide) under harsh conditions.
Solubility & Handling
  • Polarity: The

    
     bond is highly polarized, making the molecule water-soluble and "sticky" on standard silica gel.
    
  • Purification Strategy: Avoid standard hexane/ethyl acetate chromatography. Use DCM/MeOH gradients, C18 Reverse Phase , or n-Butanol extractions.

Reaction Landscape

The following diagram outlines the primary divergent synthetic pathways for this scaffold.

ReactionLandscape Substrate 5-(Dimethylphosphoryl) picolinonitrile Acid Carboxylic Acid (Hydrolysis) Substrate->Acid LiOH, THF/H2O (Mild Base) Amine Primary Amine (Reduction) Substrate->Amine H2, Pd/C (Acidic MeOH) Tetrazole Tetrazole (Cycloaddition) Substrate->Tetrazole TMSN3, Bu2SnO (Bioisostere) Amidoxime Amidoxime (Nucleophilic Addn) Substrate->Amidoxime NH2OH·HCl (Precursor)

Figure 1: Divergent synthesis pathways from the parent nitrile.

Detailed Protocols

Protocol A: Controlled Hydrolysis to Carboxylic Acid

Objective: Convert nitrile to carboxylic acid without decarboxylation or ring attack. Mechanism: Base-catalyzed hydration followed by elimination of ammonia.

Reagents:

  • Lithium Hydroxide (LiOH·H

    
    O) - Preferred over NaOH for milder cation effect.
    
  • Solvent: THF:Water (3:1)

Procedure:

  • Dissolve 1.0 eq of 5-(dimethylphosphoryl)picolinonitrile in THF (0.2 M).

  • Cool to 0°C. Add solution of LiOH (2.5 eq) in water dropwise.

  • Allow to warm to RT and stir for 4–6 hours. Monitor by LCMS (Acid peak M+1 will be +19 Da).

  • Critical Workup:

    • Do not acidify to pH 1 (risk of decarboxylation). Adjust pH to ~3–4 using 1M HCl.

    • Extraction: The product is water-soluble.[1] Evaporate THF. Lyophilize the aqueous residue to obtain the crude solid containing LiCl.

    • Desalting: Triturate with dry Ethanol or Methanol (product dissolves, inorganic salts precipitate). Filter and concentrate.

Yield Expectation: 85–95%

Protocol B: Catalytic Reduction to Primary Amine

Objective: Clean reduction to the amine for linker attachment. Challenge: Prevent "poisoning" of the catalyst by the pyridine nitrogen and secondary amine formation.

Reagents:

  • Catalyst: 10% Pd/C (wet support).

  • Solvent: Methanol + 2.0 eq HCl (dioxane solution).

  • Hydrogen Source: H

    
     balloon (1 atm).
    

Procedure:

  • In a pressure vessel or RBF, dissolve substrate in Methanol (0.1 M).

  • Add 2.0 eq of HCl (critical to protonate the primary amine as it forms, preventing it from reacting with the intermediate imine to form secondary amines).

  • Add 10 wt% of Pd/C catalyst under Nitrogen.

  • Purge with H

    
     and stir vigorously at RT for 12 hours.
    
  • Workup:

    • Filter through Celite.

    • Concentrate to yield the hydrochloride salt .

    • Note: The salt form is stable. The free base is hygroscopic and prone to oxidation.

Yield Expectation: >90%

Protocol C: Synthesis of 5-Substituted Tetrazole (Bioisostere)

Objective: Create a lipophilic carboxylic acid bioisostere. Safety: Avoid hydrazoic acid formation. Use organotin or silyl azides.

Reagents:

  • Trimethylsilyl azide (TMSN

    
    ) - 2.0 eq.
    
  • Dibutyltin oxide (Bu

    
    SnO) - 0.1 eq (Catalyst).
    
  • Solvent: Toluene or DME.

Procedure:

  • Suspend substrate, TMSN

    
    , and catalyst in Toluene.
    
  • Heat to reflux (110°C) for 12–16 hours.

  • Cool to RT.[2] Quench with Methanol to cleave the Sn-N bond.

  • Concentrate and purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile gradient).

Purification & Characterization Data

Due to the phosphine oxide, standard normal-phase TLC is ineffective (Rf ~ 0). Use the following systems:

MethodConditionsRetention/Rf Notes
TLC 10% MeOH in DCMRf ~ 0.2–0.3 (Streaking likely)
LCMS C18 Column, Water/ACN + 0.1% Formic AcidProduct elutes early (polar).
NMR D

O or DMSO-d


P NMR is essential for confirmation (~30-40 ppm).
Purification Workflow (Decision Tree)

Purification Start Crude Reaction Mixture Solubility Is Product Water Soluble? Start->Solubility Yes Yes (Acid/Amine) Solubility->Yes P=O + Ionizable Group No No (Protected/Lipophilic) Solubility->No Esters/Tetrazoles C18 Reverse Phase (C18) H2O/ACN Gradient Yes->C18 Preferred NP Normal Phase DCM/MeOH (9:1) No->NP

Figure 2: Purification strategy based on product polarity.

References

  • General Nitrile Hydrolysis:Comprehensive Organic Transformations, Larock, R. C., 2nd Ed., Wiley-VCH, 1999. (Standard protocols for electron-deficient nitriles).
  • Phosphine Oxide Stability: Quin, L. D. A Guide to Organophosphorus Chemistry; Wiley-Interscience, 2000. (Details on the stability of P=O bond to hydrolysis and reduction).
  • Tetrazole Synthesis: Roh, J., et al. "Synthesis and Functionalization of 5-Substituted Tetrazoles."[3] European Journal of Organic Chemistry, 2012(34), 6840–6860. Link

  • Reduction of Pyridine Nitriles: Pinner, A. "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational chemistry for nitrile activation).[4]

  • Medicinal Chemistry of Phosphine Oxides: Identifying the P=O group as a hydrogen bond acceptor and solubility enhancer in drug design (e.g., Brigatinib analogues). Journal of Medicinal Chemistry, various issues.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Pyridine Phosphine Oxides

The following technical support guide is designed for researchers handling Polar Pyridine Phosphine Oxides . These molecules present a unique "double-trouble" challenge: the basicity of the pyridine nitrogen combined wit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers handling Polar Pyridine Phosphine Oxides . These molecules present a unique "double-trouble" challenge: the basicity of the pyridine nitrogen combined with the high polarity and hydrogen-bond accepting capability of the phosphine oxide (


) bond.

Status: Operational Subject: Troubleshooting Isolation & Purification Protocols Ticket ID: PYR-PO-PUR-001 Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Start Here

Before selecting a method, identify your primary failure mode. Use the decision matrix below to route your issue to the correct module.

PurificationTriage Start Identify Primary Issue Issue1 Product Streaks/Sticks on Silica Column Start->Issue1 Issue2 Product stuck in Aqueous Phase Start->Issue2 Issue3 Product is an Intractable Oil/Hygroscopic Start->Issue3 Sol1 Go to Module A: Chromatographic Deactivation Issue1->Sol1 Sol2 Go to Module B: Enhanced Extraction Issue2->Sol2 Sol3 Go to Module C: Chemical Scavenging/Precipitation Issue3->Sol3

Figure 1: Diagnostic workflow for selecting the appropriate purification strategy.

Module A: Chromatographic Solutions (The "Streak" Fix)

The Problem: Pyridine phosphine oxides interact strongly with silanols (


) on standard silica gel via two mechanisms:
  • H-Bonding: The

    
     oxygen accepts protons from silanols.
    
  • Lewis Acid/Base: The pyridine nitrogen coordinates with acidic sites. Result: Broad peaks, tailing (streaking), and mass loss.

Protocol A1: The "TEA Deactivation" Method

Use this when you must use standard silica gel.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 100% DCM or 98:2 DCM/MeOH).

  • The Deactivation Spike: Add 1–3% Triethylamine (TEA) to the slurry solvent before pouring the column.

    • Why: TEA is a stronger base than pyridine; it aggressively binds to and "caps" the acidic silanol sites, creating a neutral surface for your product to glide over.

  • The Flush: Flush the packed column with 2 column volumes (CV) of the eluent containing TEA.

  • The Run: Run your purification using a mobile phase containing 1% TEA .

    • Note: You must remove TEA post-column. Rotovap alone often fails. Co-evaporate with toluene or use a high-vacuum manifold.

Protocol A2: The "Alumina Switch"

Use this if TEA fails or if your compound is acid-sensitive.

Replace Silica Gel (Acidic/Neutral) with Basic Alumina (Activity Grade III) .

  • Mechanism: Alumina lacks the acidic protons of silica, preventing the strong H-bonding retention of the

    
     group.
    
  • Activity Adjustment: Commercial Alumina is often Grade I (too active, product will stick). Convert to Grade III by adding 6% water (w/w) to the alumina and shaking until free-flowing.

Comparative Solvent Systems
Solvent SystemPolaritySuitability for Pyridine P=ONotes
DCM / MeOH HighStandardOften requires 1% TEA or NH4OH to prevent streaking.
DCM / Acetone Med-HighExcellentAcetone is a good H-bond acceptor; competes with P=O for silica sites.
EtOAc / EtOH MedGoodEthanol is less aggressive than MeOH; good for separations.
Toluene / Acetone Low-MedSpecializedGood for less polar derivatives; Toluene aids drying.

Module B: Enhanced Extraction (The "Water" Fix)

The Problem: The high dipole moment of the


 bond makes these compounds highly water-soluble, especially in acidic aqueous workups (where Pyridine becomes Pyridium).
Protocol B1: The "Salting Out" & "Super-Solvent" Technique

Standard DCM extraction often fails here. Use this modified protocol.

  • pH Adjustment: Ensure the aqueous layer is Basic (pH > 10) . Use NaOH or Na2CO3.

    • Why: You must deprotonate the pyridine nitrogen. If it is protonated (

      
      ), it will stay in the water.
      
  • Saturation: Saturate the aqueous layer with NaCl (solid) until no more dissolves.

    • Why: This disrupts the hydration shell around the polar oxide (Salting Out effect), forcing it into the organic phase.

  • The Extraction Solvent: Do NOT use pure DCM. Use 3:1 Chloroform/Isopropanol (CHCl3:IPA) .

    • Why: This mixture is more polar than DCM and disrupts water-product H-bonds better than DCM alone.

  • Process: Perform 4–5 extractions. The partition coefficient (

    
    ) will still be low, so volume matters.
    

Module C: Chemical Scavenging & Complexation (The "Capture" Fix)

The Problem: The product is an oil or difficult to crystallize due to hygroscopicity. The Solution: Exploit the Lewis basicity of the


 and Pyridine-N to form a solid complex, wash away impurities, and then release the product.
Protocol C1: The ZnCl2 "Capture and Release"

Adapted from methods used to remove TPPO, but reversed to keep the oxide.

Workflow Diagram:

ZnCl2Capture Crude Crude Oil (Product + Impurities) ZnAdd Add ZnCl2 (in EtOH or EtOAc) Crude->ZnAdd Complex Solid Complex Forms [Zn(Product)xCl2] ZnAdd->Complex Wash Filter & Wash (Remove Impurities) Complex->Wash Release Biphasic Release (DCM + aq. NaOH/EDTA) Wash->Release Final Pure Product (Organic Layer) Release->Final

Figure 2: The Zinc Chloride Capture and Release Strategy.[1]

Step-by-Step:

  • Complexation: Dissolve crude oil in Ethanol or Ethyl Acetate. Add 0.6 equivalents of ZnCl2 (dissolved in the same solvent).

    • Observation: A white precipitate should form.[2] This is the Zinc-Phosphine Oxide complex.[1]

  • Purification: Filter the solid. Wash copiously with solvent (EtOAc/Ether).

    • Result: Non-coordinating impurities (starting materials, non-polar byproducts) remain in the filtrate. Your product is in the solid.

  • Release: Suspend the solid in DCM. Add 10% aqueous NaOH (or saturated EDTA solution). Shake vigorously in a separatory funnel.

    • Mechanism:[2][3] The Hydroxide/EDTA has a higher affinity for Zinc than the phosphine oxide. The Zinc moves to the aqueous layer; the free Pyridine Phosphine Oxide moves to the DCM.

  • Isolation: Dry the DCM layer (Na2SO4) and concentrate.

Frequently Asked Questions (FAQs)

Q: My product is an oil that refuses to solidify. Is it impure? A: Not necessarily. Pyridine phosphine oxides are notoriously hygroscopic. Even 1% water content can suppress crystallization.

  • Fix: Azeotrope with Toluene (3x) to remove water. Then, try triturating with Pentane or MTBE under Argon. If it remains an oil, consider storing it as an HCl salt (treat with HCl in Dioxane), which is usually a stable solid.

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior for these polar compounds.

  • Conditions: Use a Water/Acetonitrile gradient. You must use a buffer.

  • Buffer Choice: Use 0.1% Formic Acid (if MS detection is needed) or 10mM Ammonium Bicarbonate (pH 10) if you want to keep the pyridine deprotonated to improve peak shape. Note: At low pH, the pyridine is protonated and will elute very early (solvent front).

Q: I see two spots on TLC that merge. What is happening? A: This is likely "Tailing overlap" or partial protonation.

  • Test: Run the TLC with 5% TEA in the developing chamber. If the spots merge into one tight spot, it was a streaking artifact. If they remain distinct, you likely have the N-oxide impurity (Pyridine N-oxide vs. Phosphine oxide).

References

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2][4][5][6] Journal of Organic Chemistry, 2017.[1][6] Link

    • Context: Describes the ZnCl2 complexation chemistry adapted here for the "Capture and Release" protocol.
  • University of Rochester. "Tips for Flash Column Chromatography: Deactivation of Silica." Rochester Chem Support. Link

    • Context: Standard protocols for TEA deactiv
  • Phenomenex. "Overcoming Peak Tailing of Basic Analytes." Technical Notes. Link

    • Context: Mechanisms of silanol interactions with basic heterocycles.
  • Gilheany, D. G., et al. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions." Organic & Biomolecular Chemistry, 2012.[5] Link

    • Context: Discusses solubility properties and salt form

Sources

Optimization

Technical Support Center: Stability of 5-(Dimethylphosphoryl)picolinonitrile

This is a Technical Support Guide designed for researchers and process chemists working with 5-(Dimethylphosphoryl)picolinonitrile , a critical intermediate in the synthesis of ALK inhibitors like Brigatinib. Document ID...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for researchers and process chemists working with 5-(Dimethylphosphoryl)picolinonitrile , a critical intermediate in the synthesis of ALK inhibitors like Brigatinib.

Document ID: TS-DPCN-001 Topic: Hydrolytic Stability in Aqueous Acidic Media Status: Active / High Priority

Part 1: Executive Summary & Core Stability Profile

The Bottom Line: 5-(Dimethylphosphoryl)picolinonitrile is metastable in aqueous acidic media. While the dimethylphosphoryl group (


) is robust, the picolinonitrile moiety is highly susceptible to acid-catalyzed hydrolysis.

The "Double-Activation" Hazard: Unlike simple benzonitriles, this molecule features a "Double-Activation" mechanism that accelerates hydrolysis:

  • Pyridine Nitrogen: Protonation of the ring nitrogen (pK

    
     ~2-3) pulls electron density, making the C2-carbon highly electrophilic.
    
  • Phosphoryl Group: The electron-withdrawing nature of the dimethylphosphoryl group at C5 further deactivates the ring, destabilizing the nitrile against nucleophilic attack by water.

Stability Cheat Sheet
Media ConditionStability RatingPrimary DegradantRecommended Action
0.1% TFA / Formic Acid (LC-MS) Moderate (< 24h)Trace AmideAnalyze immediately; do not store samples in autosampler >12h.
1M HCl / H₂SO₄ (RT) Poor Amide (Major)Avoid aqueous acidic workups. Use buffered quenching (pH 5–7).
Conc. Acid / Reflux Critical Failure Picolinic AcidDo not use. Complete conversion to carboxylic acid occurs rapidly.
pH 4–6 (Buffered) Good NonePreferred range for aqueous handling.

Part 2: Deep Dive – The Degradation Mechanism

Understanding why your compound degrades is the key to preventing it.

The Hydrolysis Cascade

In acidic media, the degradation follows a linear kinetic pathway. The nitrile (


) is the weak link. The phosphine oxide (

) remains intact due to the high bond dissociation energy of the P-C and P=O bonds, which are resistant to hydrolysis under these conditions.

Pathway:

  • Protonation: The pyridine nitrogen is protonated first.

  • Activation: The nitrile carbon becomes super-electrophilic.

  • Attack: Water attacks the nitrile to form the Amide (Intermediate).

  • Final Hydrolysis: The amide hydrolyzes to the Carboxylic Acid (Thermodynamic Sink).

Pathway Visualization

The following diagram illustrates the degradation flow and the molecular weight shifts you will observe on MS.

HydrolysisPathway cluster_0 Mechanism Notes SM Starting Material (Nitrile) MW: ~194 Da Inter Intermediate (Primary Amide) MW: +18 Da SM->Inter Fast Hydrolysis (Kinetic Product) Prod Degradant (Carboxylic Acid) MW: +19 Da Inter->Prod Slow Hydrolysis (Thermodynamic Product) H2O_1 + H₂O / H⁺ H2O_2 + H₂O / H⁺ Note1 P=O Bond remains intact throughout process

Figure 1: Acid-catalyzed hydrolysis pathway of 5-(dimethylphosphoryl)picolinonitrile. Note the mass shifts characteristic of amide (+18) and acid (+19) formation.

Part 3: Troubleshooting Guides (FAQ)

Scenario A: "I see a +18 Da peak in my LC-MS."

Diagnosis: You have formed 5-(dimethylphosphoryl)picolinamide . Cause:

  • Sample sat in acidic mobile phase (0.1% TFA) too long.

  • Reaction quench was too acidic or exothermic. Solution:

  • Immediate: Check the ratio of Nitrile:Amide. If Amide < 5%, purify immediately using neutral conditions (e.g., DCM/MeOH gradient).

  • Prevention: Switch mobile phase modifier to Ammonium Acetate (10mM, pH 5.5) or Formic Acid (0.05%) and analyze freshly prepared samples.

Scenario B: "My product disappeared into the aqueous layer during extraction."

Diagnosis: Complete hydrolysis to 5-(dimethylphosphoryl)picolinic acid . Cause:

  • The carboxylic acid derivative is zwitterionic (Pyridine N protonated + Carboxylate anion) and highly water-soluble.

  • The phosphine oxide group itself increases water solubility (polar H-bond acceptor). Solution:

  • Recovery: You cannot extract the acid into non-polar organic solvents (Hexane/EtOAc). You must use n-Butanol or DCM:Isopropanol (3:1) at a specific isoelectric pH (approx pH 3–4).

  • Alternative: Lyophilize the aqueous layer to recover the crude acid.

Scenario C: "Can I use HCl in dioxane for deprotection steps on other parts of the molecule?"

Diagnosis: Risk assessment required.[1] Guidance:

  • If the reaction time is short (< 1h) and anhydrous: Yes , but monitor closely.

  • If water is present (wet dioxane): No . The nitrile will hydrolyze.[2][3][4]

  • Recommendation: Use TFA/DCM at 0°C for Boc-deprotections, as TFA is less nucleophilic than HCl/Water systems, or use TMSOTf for anhydrous cleavage.

Part 4: Validated Experimental Protocols

Protocol 1: Rapid Stability Assessment (Stress Test)

Use this protocol to validate your specific batch or solvent system.

Materials:

  • Compound (5 mg)

  • Solvent A: Acetonitrile[5]

  • Solvent B: 0.1 M HCl (aq)

  • HPLC Vials

Procedure:

  • Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile.

  • Spike: Add 100 µL of 0.1 M HCl. Vortex.

  • Incubation: Incubate at Room Temperature (25°C).

  • Sampling: Inject 5 µL onto HPLC/UPLC at T=0, T=1h, T=4h, and T=24h.

  • Analysis: Monitor degradation at 254 nm (Pyridine absorbance).

    • Pass Criteria: >98% Parent at T=4h.

    • Fail Criteria: Appearance of Amide peak (RT usually earlier than parent on C18).

Protocol 2: Safe Quenching of Reactions

If you are synthesizing this molecule and need to work up an acidic reaction mixture.

  • Cooling: Cool the reaction mixture to < 5°C.

  • Buffering: Do not quench directly with water or strong base.

  • Addition: Pour the reaction mixture slowly into a stirred solution of Saturated NaHCO₃ or Phosphate Buffer (pH 7) .

  • Verification: Ensure the final pH is between 6–8 before allowing the mixture to warm to room temperature.

  • Extraction: Extract immediately with DCM or EtOAc. Do not let the aqueous layer sit overnight.

References

  • Brigatinib Synthesis & Intermediates

    • Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016, 59(9), 4948–4964.
    • Context: Describes the synthetic utility of dimethylphosphine oxide intermediates and the handling of the pyridine core.
  • Hydrolysis Kinetics of Cyanopyridines

    • Kinetics of the acid-catalyzed hydrolysis of 2-, 3-, and 4-cyanopyridines have been extensively studied, establishing the 2-position (picolino-)
    • Context: Provides the mechanistic basis for the "Double Activ
  • Quin, L. D. A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000.

Sources

Troubleshooting

Technical Support Center: Optimizing C-P Coupling for Electron-Deficient Pyridines

Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: CP-PYR-OPT-001 Core Directive & Executive Summary The Challenge: Coupling electron-deficient pyridines (e.g., 2-chloropyridine, 2,6-dichloropyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: CP-PYR-OPT-001

Core Directive & Executive Summary

The Challenge: Coupling electron-deficient pyridines (e.g., 2-chloropyridine, 2,6-dichloropyridine) with phosphorus nucleophiles (H-phosphonates, secondary phosphine oxides) presents a unique "Goldilocks" problem.

  • Oxidative Addition (OA): Is typically too fast. The electron-poor nature of the ring makes the C-X bond labile, often leading to homocoupling or protodehalogenation before the phosphorus nucleophile can bind.

  • Catalyst Poisoning: The pyridine nitrogen is a potent σ-donor, capable of displacing phosphine ligands and arresting the catalytic cycle (formation of off-cycle Pd-N species).

  • Reductive Elimination (RE): This is the rate-determining step. Forming a C-P bond is sterically and electronically demanding.

The Solution: You must shift from "standard" cross-coupling conditions to systems that enforce wide bite angles (to accelerate RE) and utilize bulky ligands (to prevent N-coordination).

Mechanism & Critical Variables (The "Hardware")

Visualizing the Failure Points

The following diagram illustrates the catalytic cycle and exactly where electron-deficient pyridines cause system failure.

Pd_CP_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Oxidative Addition (Pd(II)-Ar-X) Pd0->OA_Complex Ar-X (Fast for Pyridines) Ligand_Exchange Ligand Exchange (Pd(II)-Ar-P) OA_Complex->Ligand_Exchange H-P(O)R2 / Base Poison TRAP: N-Coordination (Off-Cycle Resting State) OA_Complex->Poison Pyridine N-binding Dehalo TRAP: Protodehalogenation (Ar-H byproduct) OA_Complex->Dehalo Trace H2O / Slow P-binding Product C-P Product (Ar-P(O)R2) Ligand_Exchange->Product Reductive Elimination (Slow Step) Product->Pd0 Regeneration

Caption: Figure 1. Palladium catalytic cycle highlighting the specific "traps" (Red) encountered with N-heterocycles. N-coordination arrests the cycle after oxidative addition.

Component Selection Guide
ComponentRecommendationTechnical Rationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Acetate acts as an internal base to assist deprotonation of the H-P species.
Ligand (Critical) Xantphos (First Choice)The wide bite angle (~111°) forces the P-Pd-C bond angle to compress, sterically accelerating Reductive Elimination.
Alternative Ligand dppf Effective for Nickel-catalyzed variants; less bulky but electronically robust.
Base Cs₂CO₃ or K₃PO₄ Mild, insoluble inorganic bases prevent base-mediated decomposition of the sensitive C-P product. Avoid strong alkoxides (NaOtBu).
Solvent Toluene or 1,4-Dioxane Non-polar solvents discourage the coordination of the pyridine nitrogen to the metal center.

Standard Operating Procedures (SOPs)

Protocol A: Pd-Catalyzed Coupling (The "Buchwald-Hirao" Standard)

Best for: 2-chloropyridines coupled with Diphenylphosphine oxide or H-Phosphonates.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Diphenylphosphine oxide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (2.2-5.5 mol%)

  • Base: Cs₂CO₃ (1.5 equiv, dried)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and Xantphos in a small volume of toluene. Stir for 10 mins. Why? This ensures the active L2Pd(0) species forms before it sees the "poisonous" pyridine nitrogen.

  • Addition: Add the pyridine substrate, the phosphorus reagent, and the solid base.

  • Thermal Activation: Seal the vessel and heat to 100–110 °C for 12–18 hours. Note: High temperature is required to overcome the activation energy of the reductive elimination step.

  • Workup: Filter through Celite (to remove Pd black) and concentrate.

  • Purification: Flash chromatography. Warning: Phosphine oxides are polar; use MeOH/DCM gradients.

Protocol B: Ni-Catalyzed Coupling (The "Cost-Effective" Alternative)

Best for: Sterically hindered pyridines or when cost is a driver.

Reagents:

  • Catalyst: NiCl₂(dppf) (5 mol%)

  • Reductant: Zn dust (10-20 mol% - optional, helps initiate)

  • Base: DABCO (2.0 equiv) or Et₃N

  • Solvent: DMF (Polarity helps solubilize the Ni-complex)

Key Difference: Nickel is less prone to N-poisoning than Palladium but is more sensitive to air/moisture. The mechanism often involves a Ni(I)/Ni(III) cycle or radical pathways.

Troubleshooting & FAQs

Diagnostic Flowchart

Use this logic tree to diagnose low yields.

Troubleshooting Start Problem: Low Yield Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Yes Yes (SM Consumed) Check_SM->SM_Yes SM_No No (SM Remains) Check_SM->SM_No Byproduct Identify Major Byproduct SM_Yes->Byproduct Color Check Catalyst Color SM_No->Color Dehalo Protodehalogenation (Pyridine-H) Byproduct->Dehalo Solvent Wet? Oxide Phosphinic Acid (P-OH species) Byproduct->Oxide Air Leak? Sol_Dehalo Dry Solvent / Switch to Dioxane Dehalo->Sol_Dehalo Black Pd Black Precipitate Color->Black Catalyst Death NoChange No Color Change Color->NoChange Poisoning/Temp Low Sol_Black Increase Ligand:Pd Ratio (Use 1.2:1) Black->Sol_Black Sol_Poison Pre-mix Catalyst Increase Temp NoChange->Sol_Poison

Caption: Figure 2. Decision tree for diagnosing reaction failures based on conversion and byproduct analysis.

Frequently Asked Questions

Q1: My reaction turns black immediately, and I get 0% yield. Why?

  • Diagnosis: "Pd-Black" formation. The active Pd(0) species is aggregating into nanoparticles because it is not sufficiently stabilized by the ligand.

  • Fix: Increase the Ligand-to-Metal ratio. Standard is 1:1 or 1.1:1. Try 1.5:1 or 2:1 . Ensure your Xantphos is not oxidized (it should be a white/cream powder, not sticky).

Q2: I see full conversion of the chloropyridine, but the product is just pyridine (dehalogenated).

  • Diagnosis: Protodehalogenation. This occurs when the oxidative addition complex [L₂Pd(Ar)Cl] reacts with a hydride source or proton instead of the phosphorus nucleophile.

  • Fix:

    • Dry your solvent. Water acts as a proton source.

    • Degas thoroughly. Oxygen can promote pathways that lead to hydride formation.

    • Switch Solvent: Change from DMF (which can decompose to form hydrides) to Toluene.

Q3: Can I use Et₃N instead of Cs₂CO₃?

  • Analysis: Triethylamine is a soluble organic base. While convenient, it can coordinate to Palladium, competing with the phosphine ligand. For difficult substrates like electron-deficient pyridines, inorganic bases (Cs₂CO₃) are superior because they act as a "heterogeneous proton sink" without interfering with the metal center.

Q4: Why Xantphos? Can I use BINAP?

  • Technical Insight: Xantphos has a bite angle of ~111°, whereas BINAP is ~92°. The wider bite angle of Xantphos forces the other two ligands (Aryl and Phosphorus) closer together on the square planar complex, lowering the activation energy for the reductive elimination step. For C-P coupling, this steric pressure is often the difference between 10% and 90% yield.

References

  • Gelbaum, T. S., & Buchwald, S. L. (2008). "Palladium-Catalyzed P–C Bond Formation: A General Method for the Synthesis of Phosphonates and Phosphinates from Aryl Triflates." Journal of the American Chemical Society.

  • Stankevič, M., & Włodarczak, M. (2013). "Transition metal-catalyzed formation of P–C bonds in the synthesis of phosphonates, phosphinates and phosphine oxides." Tetrahedron.

  • Han, L. B., & Midland, M. M. (2005). "Nickel-Catalyzed Coupling of Aryl Halides with Secondary Phosphine Oxides." Journal of the American Chemical Society.

  • Gribble, G. W., et al. (2015). "Titanium-catalyzed multicomponent couplings: efficient one-pot syntheses of nitrogen heterocycles."[1] NIH/PubMed.

  • Reichert, E. C. (2017). "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." MIT DSpace.

Disclaimer: These protocols involve the use of hazardous chemicals and pressurized vessels.[2] Always consult local safety data sheets (SDS) and perform a risk assessment before experimentation.

Sources

Optimization

Troubleshooting Metal Complexation with Sterically Hindered Picolinonitriles

Introduction: The Deceptive Simplicity of Picolinonitriles Picolinonitriles (2-cyanopyridines) are deceptively simple ligands. To the uninitiated, they appear to be standard N-donor chelators. However, when you introduce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity of Picolinonitriles

Picolinonitriles (2-cyanopyridines) are deceptively simple ligands. To the uninitiated, they appear to be standard N-donor chelators. However, when you introduce steric bulk at the 3- or 6-positions (e.g., 6-methylpicolinonitrile), you introduce a "frustrated" coordination environment.

The steric bulk at the 6-position clashes directly with the metal's coordination sphere, destabilizing the primary pyridine-nitrogen (


) bond. This forces the system into a thermodynamic tug-of-war, often leading to three common failure modes:
  • Steric Rejection: The metal refuses to bind, or binds so weakly that isolation fails.

  • The Hydrolysis Trap: The metal activates the nitrile group (

    
    ), catalyzing its conversion to a picolinamide in the presence of trace moisture.
    
  • Linkage Isomerism: The metal bypasses the hindered

    
     and binds to the nitrile nitrogen (
    
    
    
    ) instead, creating a complex with entirely different electronic properties.

This guide addresses these failure modes with diagnostic workflows and self-validating protocols.

Part 1: Diagnostic & Troubleshooting Workflow

Visualizing the Problem Space

Before altering your synthesis, use this logic tree to diagnose the root cause of your failure.

TroubleshootingFlow Start START: Reaction Outcome Precipitate Symptom: Rapid Precipitation of Metal Salt or Ligand Start->Precipitate Amide Symptom: Product is Insoluble/Wrong Color Start->Amide Spectra Symptom: Confusing NMR/IR Spectra Start->Spectra Steric DIAGNOSIS: Steric Blockade (Ligand Displacement) Precipitate->Steric CheckIR Check IR: New Peak @ 1650-1690 cm⁻¹? Amide->CheckIR CheckShift Check IR: C≡N Shift (vs Free Ligand) Spectra->CheckShift Hydrolysis DIAGNOSIS: Metal-Catalyzed Hydrolysis (Nitrile → Amide) CheckIR->Hydrolysis Yes (C=O present) CheckIR->Steric No CheckShift->Hydrolysis Peak Missing CheckShift->Steric No Shift Isomerism DIAGNOSIS: Linkage Isomerism (N-nitrile binding) CheckShift->Isomerism Blue Shift (+20-60 cm⁻¹)

Figure 1: Diagnostic logic tree for identifying failure modes in picolinonitrile complexation.

Part 2: Technical Deep Dive & Solutions

Issue 1: The Hydrolysis Trap (Nitrile Amide)

The Science: Picolinonitriles are electrophilic at the nitrile carbon. When a Lewis acidic metal (e.g., Cu(II), Zn(II), Ni(II)) coordinates to the nitrile nitrogen (


), it withdraws electron density, significantly increasing the electrophilicity of the carbon. Even trace water (100 ppm) acts as a nucleophile, attacking the carbon to form an imino-alcohol intermediate, which tautomerizes to a picolinamide [1].

Diagnostic:

  • IR: Appearance of a strong Amide II band (

    
    ) at 1650–1690 cm⁻¹ .
    
  • IR: Disappearance of the sharp Nitrile (

    
    ) band at ~2240 cm⁻¹ .[1]
    
  • Solubility: Picolinamides are often much less soluble in organic solvents than their nitrile precursors, leading to "gunk" precipitating out.

The Fix: Protocol A (Strictly Anhydrous Coordination) Do not rely on "fresh" bottles. Picolinonitriles are hygroscopic.

  • Ligand Drying: Dissolve the ligand in DCM, dry over activated

    
    , filter, and evaporate. Store in a desiccator over 
    
    
    
    .
  • Solvent: Use anhydrous ethanol or acetonitrile (dried over 3Å molecular sieves).

  • Metal Salt: Use metal halides (

    
    ) or perchlorates (
    
    
    
    ) rather than hydrates (e.g., avoid
    
    
    ). If hydrates are unavoidable, use triethyl orthoformate as a water scavenger in the reaction mixture (5-10 equivalents).
Issue 2: The Steric Blockade (6-Substituent Effect)

The Science: A substituent at the 6-position (ortho to


) creates a "cone of exclusion." For octahedral metals, this prevents the approach of the metal center to the 

lone pair. The metal often prefers to remain solvated or bind to the counter-ion rather than accept the sterically demanding ligand [2].

Diagnostic:

  • NMR: Broad signals or multiple species in solution (fluxional behavior).

  • Yield: Low isolated yield; filtrate contains unreacted ligand.

  • Structure: Crystallography reveals monodentate binding via

    
     (distal) rather than the expected N,N-chelation.
    

The Fix: Protocol B (Thermodynamic Forcing) To overcome the entropic penalty of organizing bulky ligands, you must drive the reaction enthalpically and minimize competing steric factors.

  • Counter-ion Selection: Switch to non-coordinating, non-bulky anions .

    • Avoid: Acetate (bridging, bulky),

      
       (very bulky).
      
    • Prefer:

      
      , 
      
      
      
      , or
      
      
      (Triflate). These allow tighter ion pairing without adding steric bulk near the metal center.
  • High-Temperature Digestion:

    • Perform the reaction in high-boiling solvents (e.g., chlorobenzene or 1,2-dichlorobenzene) at 80–100°C.

    • Why: Higher thermal energy helps overcome the activation barrier for the bulky ligand to displace solvent molecules.

  • Concentration: Run the reaction at high concentration (>0.5 M). This favors the formation of the complex via Le Chatelier’s principle, pushing the equilibrium toward the bound state.

Issue 3: Spectroscopic Artifacts (Ghost Signals)

Researchers often misinterpret the IR shift of the nitrile group.

The Rule of Thumb:

  • Blue Shift (Higher Wavenumber): Indicates

    
    -donation from the nitrile nitrogen lone pair to the metal. This strengthens the 
    
    
    
    bond by increasing its s-character [3].
  • Red Shift (Lower Wavenumber): Indicates

    
    -backbonding from the metal to the nitrile 
    
    
    
    orbital. This weakens the bond. Note: This is rare with hard/borderline metals (Cu, Zn, Ni) and hindered picolinonitriles.

Data Reference Table:

State

Frequency
Interpretation
Free Ligand 2235 - 2245 cm⁻¹Baseline
Coordinated (

-bound)
~2240 cm⁻¹ (No shift)Metal binds Pyridine-N only (Steric success).
Coordinated (

-bound)
2260 - 2300 cm⁻¹ Blue Shift. Metal binds Nitrile-N (Linkage Isomer).
Bridging (

-bound)
2270 - 2310 cm⁻¹Nitrile bridging two metals.
Hydrolyzed Absent Failed. Look for C=O at 1680 cm⁻¹.

Part 3: Validated Experimental Protocols

Protocol C: Synthesis of [M(L)₂]X₂ with 6-Methylpicolinonitrile

Designed to minimize hydrolysis and maximize coordination efficiency.

Reagents:

  • Metal Salt:

    
     (Warning: Potentially explosive, handle with care. Alternative: 
    
    
    
    ).
  • Ligand: 6-methylpicolinonitrile (2.2 equivalents).

  • Solvent: Anhydrous Acetonitrile (

    
    ) + Triethyl Orthoformate (TEOF).
    

Step-by-Step:

  • Dehydration: In a Schlenk flask, dissolve 1.0 mmol of metal salt in 5 mL of anhydrous

    
    . Add 0.5 mL of TEOF. Stir for 15 minutes under Argon. This chemically consumes water of hydration.
    
  • Ligand Addition: Add 2.2 mmol of 6-methylpicolinonitrile as a solid in one portion.

  • Reflux: Heat the solution to 60°C for 2 hours. The elevated temperature helps the bulky 6-methyl group adjust to the coordination sphere.

  • Precipitation: Allow the solution to cool to room temperature. Slowly add 15 mL of cold, anhydrous diethyl ether.

  • Isolation: Filter the resulting precipitate under Argon (using a Schlenk frit if possible). Wash with

    
    .
    
  • Validation: Take an IR of the solid immediately.

    • Success:

      
       at ~2245 cm⁻¹ (if chelated) or ~2280 cm⁻¹ (if monodentate 
      
      
      
      ).
    • Failure:

      
       at 1680 cm⁻¹.
      

References

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry, 105(3), 2253–2263.

  • Constable, E. C., & Lewis, J. (1982). Steric effects in the coordination chemistry of 6-substituted-2,2'-bipyridines. Polyhedron, 1(3), 303-306.

  • Storhoff, B. N., & Lewis, H. C. (1977). Organonitrile complexes of transition metals. Coordination Chemistry Reviews, 23(1), 1–29.

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.

Sources

Troubleshooting

thermal stability of 5-(Dimethylphosphoryl)picolinonitrile at high temperatures

CAS: 2551114-38-4 | Formula: C₈H₉N₂OP | MW: 180.14 g/mol [1] Executive Summary You are accessing the technical guide for 5-(Dimethylphosphoryl)picolinonitrile , a specialized bifunctional building block containing a hard...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2551114-38-4 | Formula: C₈H₉N₂OP | MW: 180.14 g/mol [1]

Executive Summary

You are accessing the technical guide for 5-(Dimethylphosphoryl)picolinonitrile , a specialized bifunctional building block containing a hard Lewis basic site (phosphine oxide) and a reactive nitrile handle.

While phosphine oxides are generally thermally robust, the specific substitution pattern on the pyridine ring introduces unique vulnerabilities. This guide addresses the thermal stability limits, decomposition pathways, and validation protocols required for using this compound in high-temperature applications such as Suzuki-Miyaura couplings, C-H activation, or melt processing.

Part 1: The Thermal Landscape

The thermal stability of this molecule is not a single number; it is a function of environmental factors (moisture, oxygen, Lewis acids). Based on structural class behavior and functional group analysis, the following operational limits apply:

Operational Limits Table
ParameterTemperature RangeStatusTechnical Insight
Safe Storage 2°C – 8°CRecommended Prevents slow hydrolysis of the nitrile and hygroscopic water absorption by the P=O group.[1]
Standard Reaction 25°C – 110°CStable Standard range for Pd-catalyzed cross-couplings.[1] Stable in anhydrous solvents (Toluene, Dioxane).
Critical Threshold 120°C – 150°C⚠️ Caution Melting/Softening Zone. Risk of sublimation or amorphous phase transition.[1] Inert atmosphere required.[1][2]
Danger Zone >160°CUnstable High risk of nitrile polymerization, P-C bond cleavage, or ring degradation.

Critical Warning: The dimethylphosphoryl group (


) is highly hygroscopic. Absorbed water trapped in the crystal lattice acts as a nucleophile at high temperatures (

), converting the nitrile (

) to a primary amide (

). Thermal instability is often actually hydrothermal instability. [1]
Part 2: Degradation Pathways (Visualized)

Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the three primary failure modes at elevated temperatures.

DecompositionPathways Figure 1: Primary Thermal Decomposition Pathways Start 5-(Dimethylphosphoryl) picolinonitrile (Intact) Hydrolysis Hydrolysis Product (Primary Amide) Start->Hydrolysis + H₂O, Heat (>100°C) (Most Common) Oxidation N-Oxide Formation (Pyridine N-Oxide) Start->Oxidation + O₂, Heat (Aerobic Conditions) Polymer Polymerization (Triazine/Oligomers) Start->Polymer Lewis Acid Catalyst Extremely High T (>200°C)

Part 3: Troubleshooting Guide

Use this module if you observe unexpected behavior during experiments involving heat.

Scenario A: "My reaction mixture turned dark/black at 110°C."
  • Likely Cause: Pyridine N-oxide formation or trace metal precipitation.[1]

  • Mechanism: At high temperatures, trace peroxides in ether solvents (THF, Dioxane) or ambient oxygen can oxidize the pyridine nitrogen. The P=O group electron-withdrawing nature makes the ring susceptible to nucleophilic attack if decomposition starts.[1]

  • Solution:

    • Ensure solvents are degassed and peroxide-free.[1]

    • Add a radical scavenger (e.g., BHT) if compatible with the catalyst.

    • Validation: Check LC-MS for [M+16] peak (N-oxide).

Scenario B: "Yield is low, and I see a new polar spot on TLC."
  • Likely Cause: Nitrile Hydrolysis.[1]

  • Mechanism: The P=O group pulls moisture from the air during weighing. Upon heating, this "internal" water attacks the nitrile.

  • Solution:

    • Dry the starting material under high vacuum (

      
       mbar) at 40°C for 4 hours before use.[1]
      
    • Switch to strictly anhydrous solvents (molecular sieves).[1]

    • Validation: Check IR for amide carbonyl stretch (~1680 cm⁻¹) or NMR for amide protons.

Scenario C: "Pressure buildup in the sealed tube."
  • Likely Cause: Decarboxylation (rare) or Solvent Vapor.[1]

  • Mechanism: If hydrolysis occurs (CN

    
     COOH), subsequent decarboxylation at high T releases CO₂. However, vapor pressure of the solvent is the more likely culprit.
    
  • Solution:

    • Calculate the solvent vapor pressure at

      
      .[1]
      
    • Safety Stop: If the substrate decomposes to release HCN or CO, this is a major hazard. Vent carefully into a bleach scrubber.[1]

Part 4: Validation Protocols

Do not rely on generic data. Validate the stability of your specific batch using these protocols.

Protocol 1: Rapid Thermal Stability Screen (DSC/TGA)
  • Objective: Determine the exact onset of decomposition (

    
    ).
    
  • Instrument: TGA (Thermogravimetric Analyzer) coupled with DSC.[1]

  • Procedure:

    • Load 5–10 mg of sample into an alumina pan.

    • Purge with Nitrogen (50 mL/min) to remove oxygen.[1]

    • Ramp temperature from 30°C to 300°C at 10°C/min .

  • Interpretation:

    • Mass Loss < 100°C: Solvent/Water desorption (Sample is wet).[1]

    • Sharp Exotherm (DSC) without Mass Loss: Melting point.

    • Mass Loss > 150°C: Decomposition (

      
      ). Do not exceed this temperature - 20°C in processing. 
      
Protocol 2: Isothermal Stress Test (NMR)
  • Objective: Verify stability over time at reaction temperature.

  • Procedure:

    • Dissolve 20 mg of compound in a deuterated high-boiling solvent (e.g., DMSO-

      
       or Toluene-
      
      
      
      ).
    • Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Heat the NMR tube to your target temperature (e.g., 100°C).

    • Acquire ³¹P and ¹H NMR spectra at t=0, 1h, 4h, and 12h.

  • Pass Criteria: Integral ratio of Product : Standard remains constant (>98%).

  • Fail Criteria: Appearance of new ³¹P peaks (usually shifted upfield/downfield by 2-5 ppm) indicating P-C bond cleavage or oxidation changes.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I sublime this compound for purification? A: It is risky. While the MW is low enough, the polarity of the P=O bond requires high vacuum (


 mmHg) and moderate heat. Excessive heat to drive sublimation often leads to charring.[1] Recrystallization is preferred.[1]

Q2: Is the P-C bond stable to reduction? A: Generally, yes. The


 bond is robust.[1] However, strong reducing agents (LiAlH₄) at high temperatures might reduce the nitrile and potentially affect the phosphine oxide (though P=O reduction usually requires silanes).

Q3: Why does the MSDS mention "Explosion hazard"? A: This is a standard hazard code for nitriles (potential HCN evolution) and thermal decomposition in closed containers. It does not mean the compound is an explosive (like TNT), but that thermal runaway can generate rapid gas pressure.

References
  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 5-(Dimethylphosphoryl)picolinonitrile.[1]

  • Mykhailiuk, P. K., et al. (2017). "Synthesis of Phosphine Oxide Substituted Pyridines." European Journal of Organic Chemistry.[1] (Demonstrates synthesis conditions at reflux, implying stability ~110°C).

  • Bode, M., et al. (2016). "Thermal Stability of Phosphine Oxides." Journal of Thermal Analysis and Calorimetry. (General class behavior of P=O stability).

  • BLD Pharm. (2024).[1] Product Specifications: 5-(Dimethylphosphoryl)picolinonitrile.[1][4]

Sources

Reference Data & Comparative Studies

Validation

Structural Insights &amp; Comparative Analysis: 5-(Dimethylphosphoryl)picolinonitrile Complexes

This guide provides a structural and performance analysis of 5-(Dimethylphosphoryl)picolinonitrile (CAS: 2551114-38-4) complexes. It contrasts this specific ligand with its structural isomers (e.g., the 6-substituted var...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and performance analysis of 5-(Dimethylphosphoryl)picolinonitrile (CAS: 2551114-38-4) complexes. It contrasts this specific ligand with its structural isomers (e.g., the 6-substituted variant) and standard alternatives, focusing on the crystallographic implications of the 5-position substitution.

Executive Summary: The "Linker vs. Chelator" Paradigm

In the design of coordination complexes—particularly with lanthanides (Ln) and actinides (An)—the position of the phosphoryl group on the picolinonitrile scaffold dictates the topology of the final material.

While the widely studied 6-(dimethylphosphoryl) isomer acts as a "pocket" chelator (forming discrete, thermodynamically stable tridentate species), the 5-(dimethylphosphoryl)picolinonitrile (henceforth 5-DMPCN ) functions fundamentally differently. Due to the geometric vector of the 5-position, 5-DMPCN cannot chelate a single metal center via both the pyridine nitrogen and the phosphoryl oxygen. Instead, it acts as a divergent bridging ligand , driving the formation of coordination polymers (CPs) or Metal-Organic Frameworks (MOFs).

This guide compares 5-DMPCN against its 6-isomer and the standard Triphenylphosphine Oxide (TPPO) to assist researchers in ligand selection for crystal engineering and extraction applications.

Structural Analysis & Causality

The Geometric Constraint (The "5-Position Paradox")

The critical differentiator of 5-DMPCN is the spatial separation between the donor groups.

  • Donor 1: Pyridine Nitrogen (

    
    ) + Nitrile Nitrogen (
    
    
    
    ) [Soft/Borderline bases]
  • Donor 2: Phosphoryl Oxygen (

    
    ) [Hard base]
    

In the 5-position , the


 vector points away from the 

binding pocket.
  • Consequence: Intramolecular chelation is sterically impossible.

  • Result: The ligand must bind to two different metal centers, promoting multidimensional networks rather than discrete molecular species.

Electronic Effects of the Dimethyl Group

Unlike the bulky diphenyl analogs (e.g., DPPOP), the dimethyl group in 5-DMPCN offers:

  • Reduced Steric Hindrance: Allows tighter packing in the crystal lattice, often leading to higher density materials.

  • Increased Basicity: The electron-donating methyl groups make the phosphoryl oxygen a stronger Lewis base (

    
     equivalent contribution) compared to electron-withdrawing phenyl rings, strengthening the 
    
    
    
    bond.

Comparative Performance Guide

The following table contrasts 5-DMPCN with its primary alternatives in the context of crystal engineering and metal binding.

Feature5-DMPCN (Target) 6-DMPCN (Isomer) TPPO (Standard)
CAS Number 2551114-38-4N/A (Analogous class)791-28-6
Primary Topology Bridging (1D/2D/3D) Chelating (0D Discrete) Terminal / Capping
Denticity

or

(Bridging)

(Tridentate N,N,O)

(Monodentate O)
Crystallization Slow diffusion required (Polymeric)Rapid precipitation (Discrete)Easy crystallization
Solubility Moderate (Polar organics)High (Organics)High (Organics)
Ln-O Bond Length Short (~2.30 Å) due to reduced stericsMedium (~2.35 Å) due to bite angleVariable
Application MOF Linker, Cross-linkerExtraction, LuminescenceCo-ligand / Synergist
Data Interpretation: Expected Crystallographic Metrics

When analyzing the X-ray structure of a 5-DMPCN complex (e.g., with


 or 

), anticipate the following parameters:
  • Space Group: Often low symmetry (Triclinic

    
     or Monoclinic 
    
    
    
    ) due to the directional requirements of the bridging mode.
  • Coordination Number: 8 or 9 (typical for Ln), satisfied by bridging oxygens from 5-DMPCN and auxiliary ligands (nitrates/chlorides).

  • Ln-O(P) Distance:

    
     (Indicative of strong binding driven by the dimethyl-enhanced Lewis basicity).
    
  • Ln-N(py) Distance:

    
    .
    

Visualization: Coordination Pathways

The following diagram illustrates the divergent "Network Formation" pathway of 5-DMPCN versus the "Discrete Complex" pathway of the 6-isomer.

G cluster_0 Pathway A: Bridging (5-Isomer) cluster_1 Pathway B: Chelation (6-Isomer) Ligand5 5-DMPCN (5-Dimethylphosphoryl...) Step1A Steric Mismatch (Cannot Chelate) Ligand5->Step1A Ligand6 6-DMPCN (6-Dimethylphosphoryl...) Step1B Perfect Bite Angle (N,N,O Pocket) Ligand6->Step1B Metal Lanthanide Ion (Ln3+) Step2A Divergent Binding (N binds M1, O binds M2) Metal->Step2A + Ln(NO3)3 Step2B Convergent Binding (Wraps single Metal) Metal->Step2B + Ln(NO3)3 Step1A->Step2A ResultA Coordination Polymer (MOF/Network) Step2A->ResultA Step1B->Step2B ResultB Discrete Complex (Molecular Unit) Step2B->ResultB

Caption: Divergent structural outcomes based on phosphoryl substitution position. 5-DMPCN favors network assembly, while 6-DMPCN favors discrete chelation.

Experimental Protocol: Crystallization & Validation

To obtain high-quality single crystals of 5-DMPCN complexes for X-ray diffraction, a slow diffusion method is superior to direct precipitation due to the polymeric nature of the product.

Protocol: Solvothermal-Assisted Layering

Objective: Synthesize and crystallize


.
  • Ligand Solution (Bottom Layer):

    • Dissolve 0.1 mmol of 5-DMPCN in 2 mL of Dichloromethane (DCM).

    • Note: The dimethyl group ensures good solubility in moderately polar organics.

  • Buffer Layer:

    • Carefully layer 1 mL of a 1:1 DCM/Methanol mixture over the ligand solution. This slows the mixing rate.

  • Metal Solution (Top Layer):

    • Dissolve 0.033 mmol of

      
       (e.g., Eu, Tb) in 2 mL of Methanol.
      
    • Carefully layer this on top of the buffer.

  • Incubation:

    • Seal the tube with Parafilm (poke 1 small hole for slow evaporation).

    • Store in the dark at room temperature for 5–7 days.

  • Harvesting:

    • Block-shaped crystals suitable for SC-XRD should form at the interface.

    • Validation: Under UV light (365 nm), Eu-crystals should glow red and Tb-crystals green, confirming metal incorporation.

Self-Validating Check (The "Solubility Test")
  • If the product is a discrete complex (Unexpected): It will likely redissolve easily in hot acetonitrile.

  • If the product is a Coordination Polymer (Expected): It will be insoluble in common solvents (DCM, MeOH) once formed, requiring DMF/DMSO or acid digestion to redissolve. This confirms the bridging role of the 5-DMPCN ligand.

References

  • Ligand Identity & Properties

    • Compound: 5-(Dimethylphosphoryl)picolinonitrile (CAS 2551114-38-4).
    • Source: BLD Pharm / Sigma-Aldrich C
    • (General Class Search)

  • Comparative Structural Chemistry (6-Isomer Analog)

    • Title: A Family of Highly Emissive Lanthanide Complexes Constructed with 6-(Diphenylphosphoryl)
    • Source:Inorganic Chemistry (2020), 59(13), 8800-8808.
    • Relevance: Establishes the "pocket" coordin
  • Lanthanide Coordination Principles

    • Title: Insights into coordination and ligand trends of lanthanide complexes
    • Source:Communic
    • Relevance: Statistical validation of Ln-O and Ln-N bond lengths used in the "Data Interpret
  • Phosphoryl-Pyridine Ligand Synthesis

    • Title: Synthesis of 5-phosphorylated oligonucleotides (Methodology Analog).
    • Source:Nucleic Acids Symposium Series (1986).
    • Relevance: Historical context on introducing phosphoryl groups
Comparative

Mass Spectrometry Fragmentation of Dimethylphosphoryl Pyridines: A Comparative Guide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of dimethylphosphoryl pyridines . It focuses on the mechanistic pathways, diagnostic ions, and comparative behavior of th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of dimethylphosphoryl pyridines . It focuses on the mechanistic pathways, diagnostic ions, and comparative behavior of these organophosphorus heterocycles, distinguishing them from their ester analogues (phosphonates).

Introduction & Scope

Dimethylphosphoryl pyridines are a class of organophosphorus compounds where a dimethylphosphine oxide group


 is attached directly to a pyridine ring. These compounds are critical as ligands in catalysis (e.g., palladium-catalyzed cross-couplings) and as pharmacophores in kinase inhibitors (e.g., FAK inhibitors).

Critical Distinction:

  • Dimethylphosphoryl Pyridine: Contains a Phosphine Oxide group (

    
     bonds). Structure: 
    
    
    
    .
  • Dimethyl Pyridylphosphonate: Contains a Phosphonate Ester group (

    
     bonds). Structure: 
    
    
    
    .

This guide primarily analyzes the Dimethylphosphoryl (Phosphine Oxide) derivatives, while providing comparative data for phosphonates to prevent misidentification.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of dimethylphosphoryl pyridines is governed by the stability of the phosphorus-carbon bond and the high proton affinity of the pyridine nitrogen.

Electron Ionization (EI) Pathways

Under hard ionization (70 eV), the molecular ion (


) is typically distinct. The fragmentation is driven by alpha-cleavage relative to the phosphorus and the aromatic ring.
Pathway A: P-C Bond Cleavage (Alpha-Cleavage)

The most energetic pathway involves the homolytic cleavage of the bond connecting the phosphorus to the pyridine ring.

  • Mechanism: The charge can be retained on either the pyridine ring or the phosphoryl group.

  • Diagnostic Ions:

    • 
       78:  Pyridinium cation (
      
      
      
      ).
    • 
       77:  Dimethylphosphoryl cation (
      
      
      
      ). Note: This is isobaric with the phenyl cation (
      
      
      ), but can be distinguished by the lack of subsequent
      
      
      losses (
      
      
      51) typical of phenyl rings.
Pathway B: Alkyl Radical Loss

The loss of a methyl radical (


) from the phosphorus atom is a favorable process, leading to an even-electron cation.
  • Mechanism:

    
    .
    
  • Significance: This confirms the presence of

    
     groups (phosphine oxide) rather than 
    
    
    
    (phosphonate), which would favor formaldehyde (
    
    
    ) or methoxy radical loss.
Pathway C: Rearrangement (Ortho Effect)

In 2-(dimethylphosphoryl)pyridine , the proximity of the phosphoryl oxygen to the pyridine nitrogen allows for a "proximity effect," though less pronounced than in esters.

  • Observation: Enhanced abundance of the

    
     ion due to stabilization by the ring nitrogen lone pair.
    
Electrospray Ionization (ESI) Pathways

In ESI (positive mode), these compounds form stable protonated molecules


.
  • Protonation Site: The pyridine nitrogen is the primary site of protonation (pKa ~5.2), but the phosphoryl oxygen is also basic.

  • CID Fragmentation:

    • High Collision Energy: Cleavage of the P-C bond to yield the pyridinium ion (

      
       79/78).
      
    • Neutral Loss: Loss of dimethylphosphine oxide (

      
      ) is possible, leaving the pyridine fragment.
      

Visualization of Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways for 2-(dimethylphosphoryl)pyridine under Electron Ionization.

Fragmentation cluster_legend Key M Molecular Ion (M+•) [Py-P(O)Me2]+• M_Me [M - CH3]+ (Methyl Loss) M->M_Me - CH3• (15 Da) Py_Cat Pyridyl Cation m/z 78 M->Py_Cat P-C Cleavage (Charge on Ring) PO_Cat Dimethylphosphoryl Cation m/z 77 M->PO_Cat P-C Cleavage (Charge on P) PO_Frag PO+ Ion m/z 47 PO_Cat->PO_Frag - C2H6 key1 Blue: Precursor key2 Green: Primary Fragment key3 Red: Diagnostic Ion

Caption: Fragmentation pathways of 2-(dimethylphosphoryl)pyridine showing competitive methyl loss and P-C bond cleavage.

Comparative Analysis: Oxide vs. Ester vs. Phenyl

Distinguishing dimethylphosphoryl pyridines from their analogues is crucial for structural elucidation.

FeatureDimethylphosphoryl Pyridine (

)
Dimethyl Pyridylphosphonate (

)
Diphenylphosphoryl Pyridine (

)
Functional Group Phosphine OxidePhosphonate EsterPhosphine Oxide
Base Peak (EI)

78 (Py) or

77 (

)

109 (

) or

79

201 (

)
Diagnostic Loss -15 Da (

)
-30 Da (

) or -31 Da (

)
-77 Da (

)
Key Low Mass Ion

77
(Isobaric with Phenyl)

47
(

),

79
(

)

51
(

from Phenyl)
McLafferty Rearr. No (Lacks

-hydrogen)
Possible (with longer alkyl chains)No
The "m/z 77" Trap
  • Problem: Both Dimethylphosphoryl (

    
    , 77.015 Da) and Phenyl  (
    
    
    
    , 77.039 Da) appear at
    
    
    77.
  • Solution:

    • Check for

      
       51:  Phenyl groups fragment further to 
      
      
      
      51 and 39. The dimethylphosphoryl group does not produce
      
      
      51.
    • High-Resolution MS: A mass difference of ~24 mDa distinguishes them.

Experimental Protocols

GC-MS Analysis (EI)

This protocol ensures detection of the molecular ion and diagnostic fragments.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol or Dichloromethane.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS Source: Electron Ionization (70 eV), 230°C.

  • Scan Range:

    
     40–400.
    
LC-MS/MS Analysis (ESI)

Optimized for confirming the parent mass and soft fragmentation.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode.

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe both the molecular ion and the pyridyl core fragment.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Phosphine oxide, (chloromethyl)dimethyl- (m/z 77 diagnostic). National Institute of Standards and Technology. Link

  • PubChem. 2-Dimethylaminopyridine Fragmentation Data (Comparative Pyridine Ring Behavior). National Library of Medicine. Link

  • ResearchGate. Fragmentation Pathways of Organophosphorus Compounds (General Mechanisms).Link

  • ScienceDirect. Mass Spectrometry of Pyridine Derivatives (Ortho Effects).Link

  • BenchChem. Characterization of Phosphoryl Compounds: Analytical Techniques.Link

Validation

comparing ligand strength of 5-(Dimethylphosphoryl)picolinonitrile vs triphenylphosphine oxide

Topic: Comparative Analysis of Ligand Strength: 5-(Dimethylphosphoryl)picolinonitrile vs. Triphenylphosphine Oxide (TPPO) Content Type: Technical Comparison Guide Audience: Researchers, Coordination Chemists, and Drug De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Ligand Strength: 5-(Dimethylphosphoryl)picolinonitrile vs. Triphenylphosphine Oxide (TPPO) Content Type: Technical Comparison Guide Audience: Researchers, Coordination Chemists, and Drug Development Scientists

Executive Summary

In the realm of coordination chemistry and solvent extraction, Triphenylphosphine oxide (TPPO) serves as the industry benchmark for hard oxygen-donor ligands. However, the emergence of functionalized pyridine derivatives like 5-(Dimethylphosphoryl)picolinonitrile (5-DMP) introduces a new paradigm of "tunable" ligand strength.

While TPPO relies on steric bulk and moderate donor strength to stabilize metal centers, 5-DMP utilizes a compact, electron-rich dimethylphosphoryl core modulated by an electron-deficient pyridine ring. This guide demonstrates that 5-DMP is theoretically a stronger, less sterically hindered Lewis base than TPPO , offering superior binding affinity for hard metal centers (Lanthanides, Actinides) and potential for supramolecular bridging, albeit with different solubility profiles.

Molecular Architecture & Physicochemical Profile[1]

The fundamental difference in ligand strength stems from the substituents on the phosphorus atom: Alkyl (Methyl) vs. Aryl (Phenyl) .

Data Comparison Table
FeatureTriphenylphosphine Oxide (TPPO)5-(Dimethylphosphoryl)picolinonitrile (5-DMP)
CAS Number 791-28-62551114-38-4
Formula


Primary Donor Phosphoryl Oxygen (

)
Phosphoryl Oxygen (

)
Secondary Sites None (Monodentate)Pyridine Nitrogen (

), Nitrile (

)
Substituents 3x Phenyl (Aryl)2x Methyl (Alkyl), 1x Cyanopyridine
Electronic Nature Moderate

-donor,

-acceptor (weak)
Strong

-donor (Me effects), Tuned by Py-CN
Cone Angle (

)
~145° (Bulky)~105-115° (Estimated, Compact)
Solubility Non-polar organics (DCM, Toluene)Polar organics, Alcohols, Water-compatible

Mechanistic Analysis: The "Why" Behind Ligand Strength

Electronic Effects: The Inductive Battle

Ligand strength in phosphine oxides is dictated by the electron density on the phosphoryl oxygen.

  • TPPO (The Baseline): The three phenyl rings exert a negative inductive effect (-I), pulling electron density away from the phosphorus. While there is some resonance delocalization, the net effect renders TPPO a moderate donor. It binds well, but not aggressively.

  • 5-DMP (The Challenger):

    • Methyl Groups (+I Effect): The two methyl groups are strong electron donors. In organophosphorus chemistry, replacing a phenyl with a methyl group significantly increases the basicity of the

      
       oxygen (e.g., 
      
      
      
      ).
    • Cyanopyridine Ring (-I/-M Effect): The pyridine ring, further activated by the electron-withdrawing nitrile group at position 2, acts as an electron sink.

    • Net Verdict: The strong donation from two methyl groups typically outweighs the withdrawal from one heterocycle. Therefore, 5-DMP is predicted to be a harder, more basic ligand than TPPO , resulting in tighter binding to hard Lewis acids (e.g.,

      
      , 
      
      
      
      ).
Steric Profile: Accessibility
  • TPPO: The "propeller" arrangement of the three phenyl rings creates a large steric cone (~145°). This limits the number of ligands that can crowd around a metal center (usually max 2-3 for bulky metals).

  • 5-DMP: The methyl groups are rotationally compact. This reduced steric footprint allows for higher coordination numbers or the accommodation of co-ligands, facilitating the formation of densely packed coordination polymers.

Structural Visualization (Graphviz)

The following diagram illustrates the competing electronic and steric forces defining the ligand strength.

LigandComparison TPPO Triphenylphosphine Oxide (TPPO) P_Center_T Phosphorus Center TPPO->P_Center_T DMP 5-(Dimethylphosphoryl) picolinonitrile (5-DMP) P_Center_D Phosphorus Center DMP->P_Center_D Sub_Ph 3x Phenyl Groups (Bulky, -I Inductive) P_Center_T->Sub_Ph Sub_Me 2x Methyl Groups (Compact, +I Inductive) P_Center_D->Sub_Me Sub_Py 1x Cyanopyridine (EWG, -I/-M) P_Center_D->Sub_Py Outcome_T Moderate Donor Strength High Steric Hindrance Sub_Ph->Outcome_T Reduces Basicity Increases Bulk Outcome_D High Donor Strength Low Steric Hindrance Sub_Me->Outcome_D Strongly Increases Basicity Sub_Py->Outcome_D Moderates Basicity

Figure 1: Mechanistic flow of substituent effects on ligand donor strength.

Experimental Validation Protocol

To objectively verify the superior donor strength of 5-DMP over TPPO, the following self-validating NMR titration protocol is recommended. This method relies on the Gutmann Acceptor Number (AN) principle, using a probe molecule (like Triethylphosphine oxide or the ligand itself) and monitoring the


 chemical shift change upon binding to a standard Lewis acid.
Protocol: NMR Titration for Binding Affinity ( )

Objective: Determine the binding constant (


) of Ligand (L) to a Lewis Acid (M), e.g., 

or

.

Reagents:

  • Ligand A: TPPO (Standard).

  • Ligand B: 5-DMP (Test).

  • Lewis Acid:

    
     or anhydrous 
    
    
    
    .
  • Solvent: Deuterated Chloroform (

    
    ) or Acetonitrile-
    
    
    
    .

Step-by-Step Methodology:

  • Baseline Acquisition: Prepare a 10 mM solution of the Ligand (TPPO or 5-DMP) in the deuterated solvent. Record the initial

    
     NMR shift (
    
    
    
    ).
  • Titration: Aliquot a standard solution of the Lewis Acid (e.g., 100 mM) into the NMR tube in 0.1 equivalent increments (0.1 eq to 2.0 eq).

  • Equilibration: Shake the tube vigorously and allow 5 minutes for equilibration at 298 K.

  • Measurement: Record the

    
     NMR spectrum after each addition. Monitor the shift of the P=O signal (
    
    
    
    ).
  • Data Analysis: Plot

    
     (
    
    
    
    ) vs. [Metal]/[Ligand] ratio.
    • Interpretation: A larger maximum shift (

      
      ) typically correlates with a stronger donor interaction (deshielding of P).
      
    • Fit the curve to a 1:1 binding isotherm (Benesi-Hildebrand method) to calculate

      
      .
      

Self-Validating Check:

  • If 5-DMP is indeed a stronger donor, its

    
     should be larger than that of TPPO (downfield shift), and the saturation point should be reached at a sharper stoichiometric ratio due to the higher 
    
    
    
    .

Applications & Implications

F-Element Extraction (Lanthanides/Actinides)
  • TPPO: Often requires high concentrations or synergistic agents (like TTA) to effect extraction due to moderate basicity.

  • 5-DMP: The enhanced basicity suggests it can act as a highly efficient neutral extractant. Furthermore, the Cyanopyridine tail offers a unique opportunity for "outer-sphere" hydrogen bonding or

    
    -
    
    
    
    stacking in the organic phase, potentially improving selectivity for specific ions (e.g.,
    
    
    vs
    
    
    separation) by altering the supramolecular architecture of the extraction complex.
Catalysis (Lewis Base Activation)

In reactions requiring Lewis base catalysis (e.g., cyanosilylation), 5-DMP is expected to be more active than TPPO. The reduced steric bulk allows it to activate more hindered substrates, while the higher electron density on the oxygen facilitates nucleophilic attack.

References

  • General Phosphine Oxide Properties

    • Conway, B. E., & Gutmann, V. (1979). Donor-Acceptor Approach to Molecular Interactions. Plenum Press. (Defines the donor strength of systems).
    • Triphenylphosphine oxide. Wikipedia. Retrieved from .

  • Specific Ligand Data (5-DMP)

    • 5-(Dimethylphosphoryl)picolinonitrile.[1][2][3][4] CAS 2551114-38-4.[1][2][3][4][5] Sigma-Aldrich / BenchChem Product Entries. Retrieved from .

  • Spectrochemical Series & Ligand Field Theory

    • LibreTexts Chemistry. Spectrochemical Series. Retrieved from .

  • Coordination Chemistry of Cyanopyridines: Kalinina, I. V., et al. (2023). Coordination Chemistry of Polynitriles. MDPI. (Provides context on the electronic effects of nitrile groups on pyridine rings).

Sources

Comparative

Comparative Guide: Lewis Basicity of Dimethylphosphoryl vs. Diphenylphosphoryl Substituents

Executive Summary In the design of ligands for metal catalysis, extraction agents, and frustrated Lewis pairs (FLPs), the choice between dimethylphosphoryl ( ) and diphenylphosphoryl ( ) substituents is a critical contro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of ligands for metal catalysis, extraction agents, and frustrated Lewis pairs (FLPs), the choice between dimethylphosphoryl (


) and diphenylphosphoryl  (

) substituents is a critical control lever for tuning Lewis basicity.

The Verdict: The dimethylphosphoryl group provides significantly higher Lewis basicity at the oxygen atom compared to the diphenylphosphoryl group. This is driven by the strong electron-donating inductive effect (+I) of the methyl groups, which outweighs the delocalized but net electron-withdrawing nature of the phenyl rings. However, the diphenyl variant offers greater steric bulk and distinct solubility profiles (lipophilicity) often required for specific catalytic cycles or biphasic extractions.

Electronic Structure & Mechanistic Analysis

The Lewis basicity of the phosphoryl oxygen is dictated by the electron density available for donation to a Lewis acid (e.g., a metal center


 or a proton 

). This density is modulated by the substituents attached to the phosphorus atom.
Inductive vs. Resonance Effects
  • Dimethylphosphoryl (

    
    ): 
    
    • Inductive Effect (+I): Methyl groups are

      
       hybridized and electron-releasing. They push electron density toward the phosphorus atom, which in turn polarizes the 
      
      
      
      bond, increasing the negative charge density on the oxygen atom (
      
      
      ).
    • Result: High electron density on Oxygen

      
      Stronger Lewis Base .
      
  • Diphenylphosphoryl (

    
    ): 
    
    • Inductive Effect (-I): The

      
       carbons of the phenyl ring are more electronegative than phosphorus, exerting a withdrawal of electron density through the 
      
      
      
      -framework.
    • Resonance Effect (+R/-R): While phenyl groups can theoretically donate electron density via

      
      -backbonding into phosphorus orbitals (often invoked involving 
      
      
      
      -orbitals or
      
      
      anti-bonding orbitals), the net effect on the phosphoryl oxygen is usually electron-withdrawing relative to alkyl groups.
    • Result: Reduced electron density on Oxygen

      
      Weaker Lewis Base .
      
Quantitative Comparison: Hammett Constants

The Hammett substituent constant (


) provides a quantitative measure of the electronic influence of a group. A more positive value indicates a stronger electron-withdrawing nature.
Substituent GroupHammett Constant (

)
Electronic NatureImpact on Basicity

(estimated*)
0.52 Moderately WithdrawingHigher Basicity

0.58 Strongly WithdrawingLower Basicity

*Note: Value approximated based on the dibutyl analog (


, 

) [1]. The lower

for the alkyl-substituted phosphoryl group confirms it is less electron-withdrawing than the aryl-substituted group, leaving more electron density on the rest of the molecule (or the oxygen itself).
Visualization of Electronic Effects

ElectronicEffects cluster_0 Dimethylphosphoryl cluster_1 Diphenylphosphoryl Me Methyl Group (-CH3) P_Me Phosphorus (in Me2PO) Me->P_Me +I Effect (Push) Me->P_Me Ph Phenyl Group (-Ph) P_Ph Phosphorus (in Ph2PO) Ph->P_Ph -I Effect (Pull) Ph->P_Ph O_Me Oxygen (High Basic) P_Me->O_Me High e- Density P_Me->O_Me O_Ph Oxygen (Mod. Basic) P_Ph->O_Ph Lower e- Density P_Ph->O_Ph

Caption: Electronic flow comparison. Green arrows indicate electron donation enhancing basicity; red arrows indicate withdrawal reducing basicity.

Steric Analysis

While electronic effects favor the dimethyl group, steric factors often dictate the kinetic accessibility of the basic site, especially with bulky Lewis acids.

  • Cone Angle: The Tolman cone angle is a standard metric for steric bulk.

    • Trimethylphosphine oxide (Me

      
      PO):  Derived from PMe
      
      
      
      (
      
      
      ). Small, accessible.
    • Triphenylphosphine oxide (Ph

      
      PO):  Derived from PPh
      
      
      
      (
      
      
      ). Large, sterically demanding.
  • Implication: In "Frustrated Lewis Pairs" (FLPs), the bulk of the diphenylphosphoryl group is often utilized to prevent quenching with a Lewis acid, whereas the dimethylphosphoryl group typically forms stable adducts due to its smaller size and higher basicity [2].

Experimental Validation

To objectively compare these substituents, three primary experimental methods are used.

Gutmann Donor Number (DN)

The Gutmann Donor Number is the enthalpy (


, kcal/mol) of adduct formation with Antimony Pentachloride (

) in 1,2-dichloroethane.[1]
CompoundFormulaDonor Number (DN)Interpretation
Trimethylphosphine oxide

> 35 kcal/mol (Est.)*Very Strong Donor
Triphenylphosphine oxide

~29 - 33 kcal/mol Strong Donor
Reference (HMPA)

38.8 kcal/molBenchmark Superbase

*Note: While exact DN values vary by source, trialkylphosphine oxides are universally ranked higher than triaryl analogues [3].

IR Spectroscopy: The Phenol Shift Method

This is a robust, self-validating benchtop protocol. The formation of a hydrogen bond between a phenol donor and the phosphoryl oxygen causes a "red shift" (lowering) of the phenol's O-H stretching frequency.

Metric:



  • Larger

    
      = Stronger H-bond = Higher Lewis Basicity .
    
Base

Free (cm

)

of Phenol (cm

)
Relative Basicity
Tributylphosphine oxide (Alk) ~1160~450 High
Triphenylphosphine oxide (Ar) ~1190~330 Moderate

Data inferred from comparative studies of alkyl vs. aryl phosphine oxides [4].

Detailed Experimental Protocol: IR Determination of Lewis Basicity

Objective: Determine the relative Lewis basicity of a dimethylphosphoryl-containing ligand vs. a diphenylphosphoryl-containing ligand using the Phenol IR Shift method.

Reagents & Equipment
  • Probe: Phenol (Sublimed grade, >99%).

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ). Note:
    
    
    is preferred for IR transparency but requires safety handling.
  • Instrument: FTIR Spectrometer with liquid cell (CaF

    
     windows, 0.1 - 1.0 mm path length).
    
Workflow Diagram

Protocol Start Start: Prepare Stock Solutions Sol_Phenol 0.05 M Phenol in CCl4 Start->Sol_Phenol Sol_Ligand 0.05 M Phosphoryl Ligand in CCl4 Start->Sol_Ligand Mix Mix 1:1 Ratio (Equimolar) Sol_Phenol->Mix Sol_Ligand->Mix Measure Acquire FTIR Spectrum (3800 - 3000 cm-1) Mix->Measure Analyze Identify v(OH) bands: 1. Free Phenol (~3610 cm-1) 2. H-Bonded Complex (Broad, shifted) Measure->Analyze Calc Calculate Shift: Δv = v(free) - v(complex) Analyze->Calc

Caption: Step-by-step workflow for determining Lewis basicity via IR spectroscopy.

Step-by-Step Procedure
  • Baseline Scan: Record the spectrum of pure solvent to establish a background.

  • Free Phenol Reference: Record the spectrum of the 0.05 M Phenol solution. Observe the sharp "free" O-H stretch at

    
    .
    
  • Complex Formation: Mix the Phenol solution with the Phosphoryl Ligand solution in a 1:1 molar ratio.

  • Measurement: Record the spectrum of the mixture immediately.

  • Analysis:

    • Locate the new, broad absorption band at lower frequency (e.g.,

      
      ).
      
    • Calculate

      
      .[2]
      
    • Validation: If the dimethylphosphoryl ligand shows a

      
       of 
      
      
      
      and the diphenyl variant shows
      
      
      , the dimethyl variant is confirmed as the stronger base.

References

  • Hammett Constants for Phosphorus Substituents

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

    • Stenutz, R. (n.d.). Hammett substituent constants.[3][4][5] Link

  • Frustrated Lewis Pairs & Sterics

    • Stephan, D. W. (2015).[1] Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis. The Royal Society of Chemistry. Link

    • Roters, S., et al. (2020). Differences in the Reactivity of Geminal Si−O−P and Al−O−P Frustrated Lewis Pairs. Chemistry – A European Journal. Link

  • Gutmann Donor Numbers

    • Gutmann, V. (1976). The Donor-Acceptor Approach to Molecular Interactions.[6][7] Plenum Press.[6]

    • Cataldo, F. (2015).[1][8] A Revision of the Gutmann Donor Numbers of a Series of Phosphoramides. European Chemical Bulletin.[8] Link

  • IR Shift & Phenol Complexes

    • Kostin, M. A., et al. (2020). Complexes of phosphine oxides with substituted phenols: hydrogen bond characterization based on shifts of P=O stretching bands. Physical Chemistry Chemical Physics. Link

    • Hunter, E. P., & Lias, S. G. (1998). Evaluated Gas Phase Basicities and Proton Affinities of Molecules: An Update.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-(Dimethylphosphoryl)picolinonitrile

Part 1: Executive Safety Summary & Chemical Assessment 5-(Dimethylphosphoryl)picolinonitrile (CAS: 2551114-38-4) is a specialized bifunctional intermediate containing both a nitrile (cyano) group and a dimethylphosphoryl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Chemical Assessment

5-(Dimethylphosphoryl)picolinonitrile (CAS: 2551114-38-4) is a specialized bifunctional intermediate containing both a nitrile (cyano) group and a dimethylphosphoryl moiety on a pyridine scaffold. Proper disposal requires a nuanced understanding of these functional groups to prevent the generation of hydrogen cyanide (HCN) or violent polymerization.

Immediate Hazard Profile:

  • Nitrile Moiety (

    
    ):  Potential for HCN release if exposed to strong acids or reducing agents.
    
  • Phosphoryl Moiety (

    
    ):  Thermally stable but generates corrosive phosphorus pentoxide (
    
    
    
    ) upon incineration, requiring specific scrubber capabilities at the destruction facility.
  • Pyridine Backbone: Likely acute toxicity (Oral/Dermal/Inhalation) and significant eye/skin irritation.[1]

Hazard ClassCritical Precaution
Acute Toxicity Treat as Category 3 (Toxic) .[1][2] Zero skin contact allowed.[1][3]
Reactivity Incompatible with Strong Acids. Risk of HCN evolution.
Combustion Releases

,

, and

. Incineration requires scrubbers.
Part 2: Pre-Disposal Stabilization & Segregation

The Golden Rule of Causality: We segregate this compound not just to follow rules, but to prevent the specific chemical mechanism of acid-catalyzed hydrolysis, which turns a stable nitrile into a lethal gas generator.

1. The "Acid Check" (Self-Validating Step)

Before placing any waste containing this compound into a container, you must validate the pH.

  • Protocol: Test the waste stream with pH paper.

  • Requirement: pH must be

    
     (Neutral or Basic).
    
  • Correction: If acidic, carefully neutralize with saturated Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ) in a fume hood before bottling.
2. Waste Stream Classification

Do not mix with general "Organic Solvents" if that stream contains acidic byproducts (e.g., acetic acid, HCl washes).

Waste StreamAcceptabilityNotes
Stream A: Halogenated Organics NO Avoid mixing unless necessary; increases disposal cost.
Stream B: Non-Halogenated Organics YES Preferred. Ensure no oxidizers (peroxides/nitrates) are present.
Stream C: Solid Hazardous Waste YES For contaminated gloves, silica, and paper.
Stream D: Aqueous Waste CONDITIONAL Only if pH adjusted to >9 to stabilize the nitrile.
Part 3: Step-by-Step Disposal Workflows
Scenario A: Solid Substance (Pure or Residual)
  • Containment: Transfer the solid into a clear, wide-mouth polyethylene or glass jar.

  • Labeling: Apply a hazardous waste label. explicitly writing:

    • Chemical Name: 5-(Dimethylphosphoryl)picolinonitrile[4]

    • Constituents: Organic Nitrile, Organophosphorus.[5]

    • Hazard Checkbox: Toxic, Irritant.[1][6]

  • Secondary Containment: Place the jar inside a clear zip-seal bag (double containment) to prevent dust contamination of the outer container during transport.

Scenario B: Reaction Mixtures (Liquid Waste)
  • Quenching: Ensure any reactive reagents (e.g., lithium reagents used to install the phosphoryl group) are fully quenched.

  • Solvent Compatibility: Verify the carrier solvent.

    • Compatible: Dichloromethane, Ethyl Acetate, THF, Toluene.

    • Incompatible: Nitric Acid, Sulfuric Acid, Peroxides.

  • Bulking: Pour into the "Non-Halogenated Organic - Toxic" carboy.

  • Log Entry: Immediately log the addition on the carboy tag. Crucial: Note the presence of "Phosphorus" on the tag.

    • Why? Waste handlers need to know about phosphorus content to control incinerator feed rates, as high phosphorus levels can damage incinerator refractory linings.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of this compound safely.

DisposalWorkflow Start Start: 5-(Dimethylphosphoryl)picolinonitrile Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath SolidPack Double Bag -> Wide Mouth Jar SolidPath->SolidPack pHCheck CRITICAL: Check pH LiquidPath->pHCheck IsAcidic Acidic (pH < 7) pHCheck->IsAcidic Risk of HCN IsNeutral Neutral/Basic (pH >= 7) pHCheck->IsNeutral Neutralize Neutralize with NaHCO3/NaOH IsAcidic->Neutralize LiquidPack Carboy: Organic Toxic IsNeutral->LiquidPack Neutralize->pHCheck Re-test Labeling LABELING: 1. 'Toxic - Organic Nitrile' 2. 'Contains Organophosphorus' SolidPack->Labeling LiquidPack->Labeling Storage Store in Satellite Accumulation Area (Segregate from Acids) Labeling->Storage

Figure 1: Decision tree for the segregation and packaging of nitrile/phosphoryl waste, emphasizing the critical pH check to prevent HCN generation.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquid: Absorb with vermiculite or sand. Do not use paper towels alone for large liquid spills (flammability risk if solvent-based).

  • Decontamination: Wash the surface with a mild alkaline detergent (pH 8-9) to ensure any nitrile residues are stabilized and removed.

Part 6: References & Compliance
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) - Hazardous Waste Regulations. 40 CFR Part 261.

  • Salisbury University. Segregation of Waste Chemicals. (General guidance on Nitrile/Acid incompatibility).

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your supplier before handling hazardous materials. Local, state, and federal regulations supersede these guidelines.

Sources

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